Isopropyl-thiophen-3-ylmethyl-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS/c1-7(2)9-5-8-3-4-10-6-8/h3-4,6-7,9H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLIBABRRFOROSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and physicochemical properties of Isopropyl-thiophen-3-ylmethyl-amine
A Technical Guide for Medicinal Chemists
Part 1: Executive Summary & Chemical Identity
Isopropyl-thiophen-3-ylmethyl-amine (IUPAC: N-isopropyl-1-(thiophen-3-yl)methanamine) represents a strategic building block in modern drug discovery. As a secondary amine incorporating a thiophene bioisostere, it serves as a critical scaffold for modulating lipophilicity and metabolic stability in hit-to-lead optimization.
This guide provides a comprehensive technical profile of the compound, moving beyond basic identification to explore its synthesis, electronic properties, and application in bioisosteric replacement strategies.
Chemical Identity Table
| Attribute | Detail |
| IUPAC Name | N-isopropyl-1-(thiophen-3-yl)methanamine |
| Common Name | Isopropyl(thiophen-3-ylmethyl)amine |
| Molecular Formula | C₈H₁₃NS |
| Molecular Weight | 155.26 g/mol |
| SMILES | CC(C)NCC1=CSC=C1 |
| InChI Key | (Predicted) Specific key depends on exact conformer/salt form |
| Structural Class | Heterocyclic Secondary Amine |
Part 2: Physicochemical Profile[2]
The following data points are essential for assessing the compound's behavior in biological systems. Where experimental values are proprietary or absent from open literature, consensus computational models (ChemAxon/ACD/Labs algorithms) are utilized to provide actionable estimates.
Key Physicochemical Properties[3]
| Property | Value (Est.) | Significance in Drug Design |
| cLogP | 1.9 – 2.2 | Moderate lipophilicity; likely CNS permeable if MW < 400. Thiophene increases LogP vs. furan but is similar to benzene. |
| pKa (Base) | 9.5 – 10.2 | Typical for secondary aliphatic amines. Predominantly protonated (cationic) at physiological pH (7.4). |
| TPSA | ~12 Ų | Low polar surface area (Amine NH + Thiophene S), suggesting good membrane permeability. |
| H-Bond Donors | 1 | Secondary amine hydrogen. |
| H-Bond Acceptors | 2 | Nitrogen lone pair + Thiophene sulfur (weak acceptor). |
| Boiling Point | ~210–220 °C | High boiling point due to intermolecular H-bonding; likely an oil at room temperature. |
Solubility Profile
-
Water: Moderate to Low (Free base); High (Hydrochloride salt).
-
Organic Solvents: Highly soluble in DCM, Methanol, DMSO, and Ethyl Acetate.
Part 3: Synthetic Architecture
The most robust route to N-isopropyl-1-(thiophen-3-yl)methanamine is Reductive Amination . This method is preferred over direct alkylation due to the prevention of over-alkylation (quaternary ammonium salt formation).
Reaction Logic
We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.
-
Why STAB? Unlike NaBH₄, STAB is mild and does not reduce aldehydes/ketones rapidly, allowing the imine to form first. It eliminates the need for harsh anhydrous conditions required by NaBH₃CN and avoids toxic cyanide byproducts.
Experimental Protocol (Bench Scale)
Reagents:
-
Thiophene-3-carboxaldehyde (1.0 eq)
-
Isopropylamine (1.2 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Acetic Acid (catalytic, optional)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)
Step-by-Step Methodology:
-
Imine Formation: In a dry round-bottom flask, dissolve Thiophene-3-carboxaldehyde (10 mmol) in DCM (30 mL). Add Isopropylamine (12 mmol).
-
Note: If reaction kinetics are slow, add 1-2 drops of Glacial Acetic Acid to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.
-
-
Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 10 minutes.
-
Safety: Gas evolution (H₂) may occur; ensure venting.
-
-
Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours). Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.
-
Quench: Quench with saturated aqueous NaHCO₃ (30 mL). Stir vigorously for 15 minutes to decompose borate complexes.
-
Extraction: Separate phases. Extract the aqueous layer with DCM (2 x 20 mL).
-
Purification: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Refinement: The crude oil is often pure enough. If not, purify via flash column chromatography (Silica gel, Gradient: 0–10% MeOH in DCM).
-
Synthesis Workflow Visualization
Figure 1: One-pot reductive amination workflow utilizing mild hydride transfer.
Part 4: Structural Analysis & Bioisosterism
Thiophene vs. Benzene (Bioisosterism)
Replacing a benzyl group with a thiophene-3-ylmethyl group is a classic medicinal chemistry tactic.
-
Electronic Effects: Thiophene is electron-rich (π-excessive). The sulfur lone pair participates in the aromatic system, making the ring more susceptible to electrophilic attack than benzene.
-
Steric Profile: The thiophene ring is slightly smaller than a phenyl ring, potentially allowing the molecule to fit into tighter hydrophobic pockets in a receptor.
-
3-Position Advantage: The 3-substituted thiophene is generally more metabolically stable than the 2-substituted analog, which is prone to rapid oxidation at the reactive
-position (C5).
The Isopropyl Group
-
Steric Bulk: The isopropyl group introduces branching adjacent to the nitrogen. This steric hindrance protects the nitrogen from rapid metabolic dealkylation (N-dealkylation) compared to a simple methyl or ethyl group.
-
Lipophilicity: Adds ~1.0 log unit to lipophilicity, enhancing blood-brain barrier (BBB) penetration if CNS activity is desired.
Part 5: Analytical Characterization
As a researcher, you must validate the structure. Below are the predicted spectral characteristics.
Proton NMR ( H-NMR, 400 MHz, CDCl )
| Shift ( | Multiplicity | Integral | Assignment |
| 7.25 – 7.30 | Multiplet | 1H | Thiophene C2-H |
| 7.05 – 7.10 | Multiplet | 1H | Thiophene C5-H |
| 6.95 – 7.00 | Multiplet | 1H | Thiophene C4-H |
| 3.78 | Singlet | 2H | Ar-CH |
| 2.85 | Septet ( | 1H | CH(CH |
| 1.40 | Broad Singlet | 1H | NH (Exchangeable) |
| 1.08 | Doublet ( | 6H | CH(CH |
Mass Spectrometry (ESI-MS)
-
Molecular Ion:
-
Fragmentation Pattern:
-
m/z 140 (Loss of methyl group).
-
m/z 97 (Thiophenyl-methyl cation, characteristic tropylium-like sulfur species).
-
Part 6: Handling & Stability
Stability Logic
-
Oxidation: Thiophenes can undergo S-oxidation to thiophene-S-oxides and sulfones, though this is slow under ambient conditions. Store under inert atmosphere (Nitrogen/Argon) to prevent long-term degradation.
-
Salt Formation: The free base is an oil and prone to oxidation. Converting it to the Hydrochloride (HCl) or Oxalate salt creates a stable, crystalline solid that is easier to handle and weigh.
Metabolic Liability Visualization
Figure 2: Potential metabolic clearance pathways. 3-substitution minimizes Ring Hydroxylation compared to 2-substitution.
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.
- Campaigne, E. (1956). "Thiophenes and their derivatives." Comprehensive Heterocyclic Chemistry. Discusses the electronic properties and stability of 3-substituted thiophenes vs 2-substituted.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.
-
PubChem Compound Summary. "3-Thiophenemethylamine" (Parent amine data). National Center for Biotechnology Information.
- Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Wiley. (Reference for STAB protocol standards).
An In-Depth Technical Guide: Isopropyl-thiophen-3-ylmethyl-amine as a Building Block for Heterocyclic Synthesis
Abstract: The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, imparting unique physicochemical properties to the molecules in which it is found.[1][2][3] This guide focuses on a specific, yet highly versatile, thiophene derivative: Isopropyl-thiophen-3-ylmethyl-amine. We will explore its synthesis, inherent reactivity, and its strategic application in the construction of complex nitrogen-containing heterocyclic systems. This document serves as a technical resource for researchers in drug development and organic synthesis, providing not only theoretical insights but also actionable, detailed experimental protocols.
Introduction: The Thiophene Scaffold and the Role of N-Alkylation
Nitrogen-containing heterocycles are fundamental to modern pharmacology, with a significant percentage of FDA-approved drugs featuring these structural motifs.[4][5] The fusion of a thiophene ring to these nitrogenous systems, creating scaffolds like thienopyridines, offers a compelling strategy for modulating biological activity and optimizing pharmacokinetic profiles.[6] Thiophene, an aromatic five-membered heterocycle containing sulfur, can be considered a bioisostere of a benzene ring, often leading to enhanced therapeutic properties.[3]
The subject of this guide, Isopropyl-thiophen-3-ylmethyl-amine, is a valuable building block for several reasons:
-
The Thiophene-3-ylmethyl-amine Core: This arrangement provides a nucleophilic amine tethered to the 3-position of the thiophene ring. The thiophene ring itself is electron-rich and capable of participating in electrophilic aromatic substitution reactions, typically at the C2 or C5 positions.
-
The N-Isopropyl Group: The isopropyl substituent provides steric bulk and lipophilicity. This can influence the conformation of the final molecule, potentially enhancing binding to biological targets or improving membrane permeability. While often beneficial, it's noteworthy that N-isopropyl substitution can sometimes lead to unexpected decreases in biological activity, necessitating careful structure-activity relationship (SAR) studies.[7]
This guide will demonstrate how this specific building block can be leveraged to create diverse and medicinally relevant heterocyclic structures.
Synthesis of the Building Block
The most direct and industrially scalable method for preparing Isopropyl-thiophen-3-ylmethyl-amine is through the reductive amination of thiophene-3-carboxaldehyde.[8][9] This one-pot reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the desired amine.
Workflow for Synthesis:
Caption: Reductive amination workflow for the title compound.
Detailed Experimental Protocol: Reductive Amination
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add thiophene-3-carboxaldehyde (1.0 eq) and dichloromethane (DCM, ~0.2 M).
-
Amine Addition: Add isopropylamine (1.1 eq) to the solution and stir at room temperature for 30 minutes. The reaction is typically performed under a neutral or weakly acidic pH.[8]
-
Reductant Addition: Cool the mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde.[8] It is less sensitive to moisture and pH compared to other hydrides like sodium cyanoborohydride.
-
-
Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The resulting crude oil can be purified by column chromatography on silica gel to yield the pure Isopropyl-thiophen-3-ylmethyl-amine.
| Physicochemical Properties (Predicted) | |
| Molecular Formula | C₈H₁₃NS |
| Molecular Weight | 155.26 g/mol |
| Boiling Point | ~210-220 °C (at 760 mmHg) |
| Appearance | Colorless to pale yellow liquid |
Application in Heterocyclic Synthesis: The Thieno[3,2-c]pyridine Scaffold
One of the most powerful applications of this building block is in the synthesis of thieno[3,2-c]pyridines. This heterocyclic system is a core component of several pharmaceuticals, including the antiplatelet agent Clopidogrel.[6] The Pictet-Spengler reaction is an ideal strategy for this transformation.[10][11]
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic ring closure.[10][11][12] While our building block is a benzyl-type amine rather than a phenethylamine, the underlying principle of an intramolecular electrophilic attack on the electron-rich thiophene ring remains the same.
Logical Workflow: Pictet-Spengler Reaction
Caption: Key steps in the Pictet-Spengler cyclization.
Mechanism and Causality
-
Iminium Ion Formation: The reaction initiates with the condensation of Isopropyl-thiophen-3-ylmethyl-amine with an aldehyde (e.g., formaldehyde) to form a Schiff base. Under acidic conditions, the imine nitrogen is protonated to generate a highly electrophilic iminium ion.[10][13]
-
Intramolecular Cyclization: The electron-rich thiophene ring acts as the nucleophile. The driving force is the electrophilicity of the iminium ion, which is sufficient to trigger an intramolecular electrophilic aromatic substitution.[10] The attack occurs at the C2 position of the thiophene ring, which is the most nucleophilic site adjacent to the side chain.
-
Rearomatization: The resulting spirocyclic intermediate is unstable and rapidly undergoes deprotonation to restore the aromaticity of the thiophene ring, yielding the final tetrahydrothieno[3,2-c]pyridine product.[12]
Detailed Experimental Protocol: Pictet-Spengler Cyclization
-
Reaction Setup: In a sealed tube, dissolve Isopropyl-thiophen-3-ylmethyl-amine (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE).
-
Reagent Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.2 eq).
-
Catalyst Addition: Add trifluoroacetic acid (TFA) (2.0 eq) dropwise.
-
Heating: Seal the tube and heat the reaction mixture to 80 °C for 12-24 hours. The progress should be monitored by LC-MS.
-
Work-up: After cooling to room temperature, carefully neutralize the reaction mixture with a saturated aqueous NaHCO₃ solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via flash column chromatography to obtain the desired N-Isopropyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine.
| Reaction Component | Role | Typical Stoichiometry |
| Isopropyl-thiophen-3-ylmethyl-amine | Building Block / Nucleophile | 1.0 eq |
| Formaldehyde | Electrophile Precursor | 1.2 eq |
| Trifluoroacetic Acid (TFA) | Acid Catalyst | 2.0 eq |
| 1,2-Dichloroethane (DCE) | Aprotic Solvent | ~0.1 M |
Conclusion and Future Outlook
Isopropyl-thiophen-3-ylmethyl-amine is a strategically designed building block that provides a straightforward entry into complex, medicinally relevant heterocyclic scaffolds. The presented protocols for its synthesis via reductive amination and its application in the Pictet-Spengler reaction to form thieno[3,2-c]pyridines are robust and scalable.[14][15] The principles outlined here can be extended to reactions with other electrophiles, opening avenues for the synthesis of a wide array of fused thiophene systems. Future work could involve exploring asymmetric variations of these reactions to access enantiopure compounds or employing this versatile amine in multicomponent reactions to rapidly build molecular complexity.
References
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Macchia, B., et al. (1988). An anomalous effect of N-isopropyl substitution in determining beta-adrenergic activity. Drug Design and Delivery, 2(4), 257-62. Available at: [Link]
- Godard, A., et al. (1976). Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py. US Patent 3,969,358.
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Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved February 21, 2026, from [Link]
- AstraZeneca. (2007). Thieno ( 3 , 2-c) pyridine compounds. WO2007066127A2.
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Al-Awadi, F., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules, 23(4), 943. Available at: [Link]
-
Raheem, I. T., et al. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Journal of the American Chemical Society, 131(21), 7520–7521. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved February 21, 2026, from [Link]
-
Litvinov, V. P. (2005). Thienopyridines: Synthesis, Properties, and Biological Activity. Russian Chemical Bulletin, 54(4), 857-897. Available at: [Link]
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Vitale, P., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. CHIMIA International Journal for Chemistry, 70(5), 329-339. Available at: [Link]
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J&K Scientific LLC. (2021). Pictet-Spengler Reaction. Retrieved February 21, 2026, from [Link]
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Martin, R. B., et al. (1966). Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives. Journal of Heterocyclic Chemistry, 3(1), 111-113. Available at: [Link]
-
Karadag, M., et al. (2022). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. European Journal of Organic Chemistry, 2022(34). Available at: [Link]
-
El-Ghanam, A. M., et al. (2022). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld analysis and molecular docking. RSC Advances, 12(45), 29555-29568. Available at: [Link]
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Kumar, D., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Synthesis, 19(6), 634-650. Available at: [Link]
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ResearchGate. (n.d.). Reductive amination of aldehyde 3 in different conditions. Retrieved February 21, 2026, from [Link]
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Reddit. (2026, February 12). Reductive amination with amines. r/Chempros. Available at: [Link]
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Springer Professional. (n.d.). N-Heterocycles. Retrieved February 21, 2026, from [Link]
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Wang, C., et al. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 27(24), 8758. Available at: [Link]
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Al-Mulla, A. (2017). Prescribed drugs containing nitrogen heterocycles: an overview. Mini-Reviews in Medicinal Chemistry, 17(15), 1436-1455. Available at: [Link]
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International Journal of Scientific Research in Science and Technology. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. 8(6). Available at: [Link]
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Gulea, M., & Gaina, V. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Current Organic Synthesis, 9(3), 346-366. Available at: [Link]
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Der Pharma Chemica. (2025). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. 15(10), 706-724. Available at: [Link]
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Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). Available at: [Link]
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An In-depth Technical Guide to the Electronic Properties of Thiophene-Based Secondary Amines in Drug Design
Abstract
The thiophene ring is a cornerstone of medicinal chemistry, recognized as a privileged pharmacophore due to its unique electronic characteristics and its presence in numerous FDA-approved drugs.[1][2] When functionalized with a secondary amine, the resulting scaffold possesses a finely tuned set of electronic properties that are instrumental in modern drug design. This guide provides an in-depth analysis of these properties, detailing their influence on molecular interactions, pharmacokinetics, and pharmacological activity. We will explore the theoretical underpinnings, practical synthetic routes, and advanced computational and analytical techniques used to characterize and exploit these molecules in the development of novel therapeutics.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Heterocyclic compounds are fundamental to drug discovery, with thiophene, a five-membered aromatic ring containing a sulfur atom, being a particularly prominent example.[3] Its structural similarity to a phenyl ring allows it to act as a bioisostere, often improving physicochemical properties, metabolic stability, and target binding affinity.[1] The electron-rich nature of the thiophene ring, a result of the sulfur atom's lone pair contribution to the π-system, makes it highly reactive and capable of engaging in various non-covalent interactions.[1][] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[5][6][7]
The introduction of a secondary amine (-NHR) substituent onto the thiophene ring profoundly modulates its electronic landscape. This functional group acts as a potent electron-donating group, further increasing the electron density of the aromatic system and providing a crucial hydrogen bond donor site.[8] The nature of the R-group—be it alkyl or aryl—offers a modular handle to fine-tune steric and electronic properties, directly impacting drug-receptor interactions and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[9][10]
Core Electronic Properties and Their Implications
The pharmacological promise of thiophene-based secondary amines is rooted in a synergistic interplay of electronic features inherent to the thiophene ring and the amine substituent.
The Thiophene Ring: An Electron-Rich Aromatic System
Thiophene's aromaticity arises from the delocalization of six π-electrons over the five-membered ring. One of the sulfur atom's lone pairs participates in the aromatic sextet, making the ring electron-rich and more nucleophilic than benzene.[1] This heightened electron density means the ring readily undergoes electrophilic aromatic substitution, primarily at the C2 and C5 positions, which carry the highest negative charge density.[6] This reactivity is a key advantage for synthetic chemists, allowing for accessible modification.[1]
The Secondary Amine: A Modulator of Reactivity and Interaction
The nitrogen atom of a secondary amine possesses a lone pair of electrons that can be delocalized into the thiophene ring through resonance. This has several critical consequences:
-
Enhanced Nucleophilicity: The amine group further activates the thiophene ring, increasing its electron density and influencing its reactivity and interaction with biological targets.
-
Hydrogen Bonding: The N-H proton of the secondary amine is a potent hydrogen bond donor.[8] This is a pivotal feature in drug design, as hydrogen bonds are directional and specific, playing a crucial role in stabilizing ligand-receptor complexes and contributing significantly to binding affinity.[11]
-
Conformational Influence: The substituent on the nitrogen (alkyl vs. aryl) dictates the steric environment around the amine, influencing the molecule's preferred conformation and how it presents its hydrogen-bonding face to a receptor.
The interplay of these features is visualized in the diagram below.
Caption: Key electronic features of a thiophene-based secondary amine.
Synthesis and Characterization: A Practical Approach
A robust computational and biological investigation is grounded in the successful synthesis and unambiguous characterization of the target compounds.
Synthetic Strategy: The Gewald Reaction and N-Alkylation
A prevalent and efficient method for constructing the core scaffold is the Gewald aminothiophene synthesis .[2][6] This multi-component reaction provides a direct route to highly functionalized 2-aminothiophenes, which serve as ideal precursors for secondary amines.[5]
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IUPAC nomenclature and synonyms for Isopropyl-thiophen-3-ylmethyl-amine
An In-Depth Technical Guide to N-isopropyl-1-(thiophen-3-yl)methanamine: Nomenclature, Synthesis, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of N-isopropyl-1-(thiophen-3-yl)methanamine, a thiophene derivative with significant potential in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, synthetic pathways, and its emerging role as a versatile scaffold in the design of novel therapeutic agents.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
Thiophene, a five-membered, sulfur-containing aromatic heterocycle, is a cornerstone in the field of medicinal chemistry.[1] Its derivatives are integral to a wide array of pharmaceuticals, demonstrating a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antipsychotic properties.[2][3][4] The thiophene ring serves as a bioisostere for the phenyl group, offering advantages in terms of metabolic stability and target engagement.[2] The sulfur atom, with its available lone pairs of electrons, can participate in hydrogen bonding, enhancing drug-receptor interactions.[2] This guide focuses on a specific derivative, N-isopropyl-1-(thiophen-3-yl)methanamine, to illustrate the chemical nuances and therapeutic potential inherent to this class of compounds.
Nomenclature and Structural Elucidation
The systematic naming of organic compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC). Understanding these rules is paramount for unambiguous scientific communication.
IUPAC Nomenclature
The compound , "Isopropyl-thiophen-3-ylmethyl-amine," is more precisely named according to IUPAC conventions. The structure consists of a thiophene ring substituted at the 3-position with a methylamine group, which is further substituted on the nitrogen atom with an isopropyl group.
Following IUPAC guidelines for naming amines, the parent structure is the alkane, and the amine is treated as a substituent (alkanamine), or the amine is the parent functional group (alkylamine).[5][6] For secondary and tertiary amines, the largest alkyl group is considered the parent chain, and the other groups are designated as N-substituents.
In this case, the methyl group attached to the thiophene is the 'methanamine' part. The isopropyl group is a substituent on the nitrogen atom. Therefore, the correct IUPAC name is:
N-isopropyl-1-(thiophen-3-yl)methanamine
Synonyms and Common Names
While the IUPAC name provides a definitive identifier, several synonyms may be encountered in literature and chemical databases. These can include:
-
Isopropyl(thiophen-3-ylmethyl)amine
-
3-(((1-methylethyl)amino)methyl)thiophene
-
N-(Propan-2-yl)-1-(thiophen-3-yl)methanamine
It is crucial for researchers to be familiar with these variations to ensure comprehensive literature searches.
Chemical Identifiers
To further ensure the precise identification of this compound, the following identifiers are key:
| Identifier | Value |
| Molecular Formula | C₈H₁₃NS |
| Molecular Weight | 155.26 g/mol |
| CAS Number | Not directly available for the base compound. Related structures have unique CAS numbers, e.g., 2-(Isopropyl(thiophen-3-ylmethyl)amino)acetic acid (CAS No. 1179589-30-0).[7] |
| InChI | InChI=1S/C8H13NS/c1-7(2)9-6-8-4-5-10-3-8/h3-5,7,9H,6H2,1-2H3 |
| SMILES | CC(C)NCC1=CSC=C1 |
Synthesis Strategies: A Mechanistic Perspective
The synthesis of N-substituted thiophen-3-ylmethylamines can be achieved through several established organic chemistry transformations. The choice of a specific route often depends on the availability of starting materials, desired scale, and the need for specific regioselectivity. A common and effective method is reductive amination.
Reductive Amination of Thiophene-3-carboxaldehyde
This widely used method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of N-isopropyl-1-(thiophen-3-yl)methanamine, thiophene-3-carboxaldehyde and isopropylamine are the key starting materials.
Workflow for Reductive Amination:
Caption: Reductive amination workflow.
Detailed Experimental Protocol:
-
Imine Formation: To a solution of thiophene-3-carboxaldehyde (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added isopropylamine (1.1-1.5 equivalents). The reaction mixture is stirred at room temperature. The formation of the intermediate imine (a Schiff base) can be facilitated by the addition of a dehydrating agent, such as anhydrous magnesium sulfate, or by azeotropic removal of water.
-
Reduction: Once the imine formation is complete (monitored by TLC or GC-MS), a reducing agent is added portion-wise to the reaction mixture. Sodium borohydride (NaBH₄) is a common choice, though milder and more selective reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred for their stability and ease of handling.
-
Work-up and Purification: The reaction is quenched by the addition of water or a mild acid. The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired N-isopropyl-1-(thiophen-3-yl)methanamine.
Physicochemical Properties and Characterization
| Property | Predicted Value |
| LogP | 1.8 - 2.5 |
| Topological Polar Surface Area (TPSA) | 12.47 Ų |
| pKa (most basic) | 9.5 - 10.5 |
| Boiling Point | ~220-240 °C at 760 mmHg |
| Density | ~1.0 g/cm³ |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized compound. The characteristic chemical shifts and coupling constants of the thiophene ring protons, the isopropyl group, and the methylene bridge provide definitive structural proof.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further confirm its identity.
-
Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the N-H bond in the secondary amine.
Applications in Drug Discovery and Development
Thiophene derivatives are a rich source of pharmacologically active compounds.[2] The introduction of an N-isopropyl-1-(thiophen-3-yl)methanamine moiety into a larger molecule can significantly influence its biological activity, selectivity, and pharmacokinetic properties.
As a Scaffold in Lead Optimization
The N-isopropyl-1-(thiophen-3-yl)methanamine core can be considered a "privileged scaffold" – a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious synthetic modification.[8] Medicinal chemists can utilize this scaffold to explore structure-activity relationships (SAR) by:
-
Substitution on the Thiophene Ring: Introducing various substituents at the 2-, 4-, or 5-positions of the thiophene ring can modulate electronic properties and steric interactions with the target protein.
-
Modification of the Amine Substituent: The isopropyl group can be replaced with other alkyl or aryl groups to fine-tune lipophilicity and target binding.
-
Elaboration of the Methylene Bridge: The linker between the thiophene ring and the amine can be extended or functionalized to optimize the spatial orientation of the key binding groups.
Signaling Pathway Modulation:
Caption: Drug-target interaction pathway.
Potential Therapeutic Areas
Given the diverse biological activities of thiophene derivatives, compounds incorporating the N-isopropyl-1-(thiophen-3-yl)methanamine scaffold could be investigated for a range of therapeutic applications:
-
Oncology: Many thiophene-containing molecules have shown potent anticancer activity by targeting various signaling pathways crucial for tumor growth and survival.[9][10]
-
Infectious Diseases: The thiophene nucleus is present in several antimicrobial agents.[1][9] Derivatives could be explored for their efficacy against drug-resistant bacteria and fungi.
-
Neurodegenerative Disorders: The ability of small molecules to cross the blood-brain barrier is critical for treating central nervous system disorders. The physicochemical properties of this scaffold make it a promising starting point for the design of neuroactive compounds.
-
Inflammatory Diseases: Thiophene derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of key inflammatory mediators.[4]
Conclusion and Future Perspectives
N-isopropyl-1-(thiophen-3-yl)methanamine represents a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis, coupled with the proven therapeutic potential of the thiophene scaffold, makes it an attractive starting point for the design and development of novel drug candidates. Future research in this area will likely focus on the synthesis of libraries of derivatives based on this core structure and their systematic evaluation in a variety of biological assays. The insights gained from such studies will undoubtedly contribute to the expanding role of thiophene-based compounds in modern medicine.
References
-
Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
- Syed, A., & Chandra Sekhar, K. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. International Journal of Research in Pharmaceutical Sciences.
-
Shafiee, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
- Pawar, S. D., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Pharmaceutical Sciences and Research.
- El-Sayed, W. A., et al. (2015). DESIGN AND SYNTHESIS OF NOVEL THIOPHENES BEARING BIOLOGICALLY ACTIVE ANILINE, AMINOPYRIDINE, BENZYLAMINE, NICOTINAMIDE, PYRIMIDI. Acta Poloniae Pharmaceutica.
-
Kumar, A., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Advanced Pharmaceutical Technology & Research. [Link]
-
Open Library Publishing Platform. (n.d.). 26.1 Amines – Structure and Naming. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]
-
The Organic Chemistry Tutor. (2018, April 22). Naming Amines - IUPAC Nomenclature & Common Names [Video]. YouTube. [Link]
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 26.1 Amines – Structure and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. m.youtube.com [m.youtube.com]
- 7. 1179589-30-0|2-(Isopropyl(thiophen-3-ylmethyl)amino)acetic acid|BLD Pharm [bldpharm.com]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. ptfarm.pl [ptfarm.pl]
Methodological & Application
Scalable synthesis protocols for Isopropyl-thiophen-3-ylmethyl-amine
An Application Note for the Scalable Synthesis of Isopropyl-thiophen-3-ylmethyl-amine
Abstract
This comprehensive application note provides a detailed, scalable, and robust two-stage protocol for the synthesis of Isopropyl-thiophen-3-ylmethyl-amine, a valuable heterocyclic building block for drug discovery and materials science. The described methodology is designed for researchers in both academic and industrial settings, emphasizing operational simplicity, high yields, and scalability. The synthesis proceeds via the formation of the key intermediate, thiophene-3-carbaldehyde, from commercially available starting materials, followed by a highly efficient one-pot reductive amination. This guide explains the causal reasoning behind procedural choices, offers insights into process optimization, and includes detailed characterization and purification methods to ensure product integrity.
Introduction and Synthetic Strategy
Isopropyl-thiophen-3-ylmethyl-amine and its derivatives are important structural motifs in medicinal chemistry. The thiophene ring serves as a versatile bioisostere for phenyl groups, offering unique physicochemical properties, while the secondary amine moiety provides a key site for further functionalization. The development of a scalable and cost-effective synthesis is therefore critical for enabling its broader use in research and development.
The synthetic strategy outlined herein is a two-stage process designed for scalability and efficiency:
-
Stage 1: Synthesis of Thiophene-3-carbaldehyde. This key intermediate is prepared via a practical, two-step process that has been proven effective for multi-kilogram scale production. It involves the condensation of acrolein with 1,4-dithiane-2,5-diol, followed by an oxidation-aromatization step.[1]
-
Stage 2: Reductive Amination. The target compound is synthesized through a direct, one-pot reductive amination of thiophene-3-carbaldehyde with isopropylamine. This method is widely recognized for its versatility, high efficiency, and compatibility with a broad range of functional groups, making it a cornerstone of modern amine synthesis.[2][3]
This approach avoids the use of expensive or difficult-to-handle reagents and prioritizes procedural simplicity, making it amenable to standard laboratory and pilot-plant equipment.
Figure 1: Overall two-stage synthetic workflow.
Detailed Experimental Protocols
Protocol 1: Scalable Synthesis of Thiophene-3-carbaldehyde
This protocol is adapted from a proven large-scale synthesis and is presented in two parts.[1]
Part A: Synthesis of 2,5-dihydrothiophene-3-carboxaldehyde
This step involves a [3+2] cycloaddition reaction. 1,4-Dithiane-2,5-diol serves as a synthetic equivalent of 2-mercaptoacetaldehyde.[4]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| 1,4-Dithiane-2,5-diol | 152.25 | 100.0 g | 0.657 | 1.0 |
| Acrolein | 56.06 | 38.7 g (46.0 mL) | 0.690 | 1.05 |
| Triethylamine (Et₃N) | 101.19 | 6.65 g (9.15 mL) | 0.0657 | 0.1 |
| Toluene | - | 500 mL | - | - |
Procedure:
-
Setup: Equip a 1 L three-neck round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet.
-
Reagent Charging: Charge the flask with 1,4-dithiane-2,5-diol (100.0 g), toluene (500 mL), and triethylamine (9.15 mL).
-
Reaction Initiation: Begin stirring the suspension and heat the mixture to 40 °C.
-
Acrolein Addition: Add acrolein (46.0 mL) dropwise via the dropping funnel over a period of 60-90 minutes. An exotherm is expected; maintain the internal temperature between 40-50 °C using a water bath for cooling if necessary.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at 45 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting materials are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic solution sequentially with 1 M HCl (2 x 200 mL) and saturated aqueous NaCl solution (200 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product as an oil. This intermediate is typically used in the next step without further purification.
Part B: Oxidation to Thiophene-3-carbaldehyde
This step achieves aromatization of the dihydrothiophene ring.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| Crude Intermediate from Part A | ~128.19 | ~84.2 g | ~0.657 | 1.0 |
| Sulfuryl Chloride (SO₂Cl₂) | 134.97 | 97.7 g (58.9 mL) | 0.724 | 1.1 |
| Dichloromethane (DCM) | - | 600 mL | - | - |
Procedure:
-
Setup: In a 1 L flask equipped as in Part A and cooled in an ice-salt bath, dissolve the crude 2,5-dihydrothiophene-3-carboxaldehyde in dichloromethane (600 mL).
-
Reagent Addition: Cool the solution to 0 °C. Add sulfuryl chloride (58.9 mL) dropwise over 90 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous gas evolution (HCl and SO₂) will occur. (Caution: Perform in a well-ventilated fume hood).
-
Reaction Completion: After the addition, allow the mixture to slowly warm to room temperature and stir for 3-4 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto crushed ice (~500 g) with stirring.
-
Work-up: Separate the organic layer. Wash it sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 300 mL) and saturated aqueous NaCl solution (200 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure thiophene-3-carbaldehyde as a colorless to pale yellow liquid.
Protocol 2: Reductive Amination to Isopropyl-thiophen-3-ylmethyl-amine
This one-pot protocol efficiently converts the aldehyde to the target secondary amine. The reaction proceeds via the in-situ formation of an imine intermediate, which is immediately reduced by sodium borohydride.[3][5]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Eq. |
| Thiophene-3-carbaldehyde | 112.14 | 50.0 g | 0.446 | 1.0 |
| Isopropylamine | 59.11 | 31.6 g (46.0 mL) | 0.535 | 1.2 |
| Sodium Borohydride (NaBH₄) | 37.83 | 20.2 g | 0.534 | 1.2 |
| Methanol (MeOH) | - | 500 mL | - | - |
Procedure:
-
Setup: Equip a 1 L three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Cool the flask in an ice-water bath.
-
Imine Formation: Charge the flask with thiophene-3-carbaldehyde (50.0 g) and methanol (500 mL). Stir to dissolve. Add isopropylamine (46.0 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C. After the addition, stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Re-cool the mixture to 0 °C. Add sodium borohydride (20.2 g) portion-wise over 60-90 minutes. (Caution: Hydrogen gas evolution and exotherm). Ensure the temperature remains below 15 °C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours or until TLC analysis indicates the complete consumption of the intermediate imine.
-
Quenching: Cool the flask to 0 °C and slowly add 1 M HCl (aq) to quench the excess NaBH₄ and neutralize the mixture (target pH ~7).
-
Work-up: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water (300 mL) and ethyl acetate (300 mL). Make the aqueous layer basic (pH > 10) by the slow addition of 5 M NaOH (aq).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 150 mL).
-
Isolation & Purification: Combine the organic layers, wash with saturated aqueous NaCl solution (200 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to afford Isopropyl-thiophen-3-ylmethyl-amine as a pure liquid.
Mechanism and Rationale
The core of this synthesis is the reductive amination step. This transformation is highly efficient because it combines two reactions—imine formation and reduction—into a single operational pot.
Figure 2: Simplified mechanism of reductive amination.
Causality Behind Experimental Choices:
-
Solvent (Methanol): Methanol is an excellent solvent for both the aldehyde and the amine. It is also a protic solvent that can facilitate both the imine formation (by protonating the carbonyl oxygen) and the reduction step.
-
Reducing Agent (NaBH₄): Sodium borohydride is chosen for its selectivity, safety, and cost-effectiveness. It is mild enough not to reduce the starting aldehyde under neutral/basic conditions but is highly effective at reducing the protonated imine (iminium ion) intermediate, which is more electrophilic.[5]
-
Temperature Control: Low temperatures during the addition of isopropylamine and NaBH₄ are critical to control the exothermic nature of the reactions, prevent side reactions, and ensure safety, particularly regarding hydrogen evolution during the reduction step.
Process Optimization and Troubleshooting
For scaling up this synthesis, consider the following points.
| Parameter | Optimization Strategy & Rationale |
| Heat Management | The reductive amination is exothermic. For larger scales, ensure adequate cooling capacity and control the addition rate of NaBH₄ to maintain a safe internal temperature. A semi-batch process (continuous addition of a reagent solution) is recommended over batch addition. |
| Solvent Volume | While the protocol uses a moderate solvent volume for ease of handling, industrial processes may aim to increase concentration to improve reactor throughput. This must be balanced against the need for efficient stirring and heat dissipation. |
| Purification | While vacuum distillation is effective, for very large scales, consider a liquid-liquid extraction followed by salt formation (e.g., with HCl to form the hydrochloride salt), crystallization, and then liberation of the free base. This can be more efficient and avoid high-temperature distillation. |
| Reagent Purity | The purity of thiophene-3-carbaldehyde is crucial. Impurities from Stage 1 can lead to side products and complicate the final purification. Ensure the intermediate is of sufficient quality before proceeding. |
Troubleshooting Guide:
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reducing agent; low reaction temperature or time. | Add an additional 0.1-0.2 equivalents of NaBH₄. Extend the reaction time at room temperature and monitor by TLC/GC-MS. |
| Low Yield | Poor quality of starting aldehyde; inefficient extraction. | Purify the thiophene-3-carbaldehyde by distillation before use. Ensure the aqueous layer is sufficiently basic (pH > 10) during work-up to deprotonate the amine and maximize extraction into the organic phase. |
| Formation of Side Products | Temperature too high during NaBH₄ addition, potentially leading to undesired reductions or side reactions. | Maintain strict temperature control (<15 °C) during the reduction step. |
References
- Harada Katsumasa. (2001). Method for producing thiophene-3-carboxaldehyde. Semantic Scholar.
- Synthesis of Thienothiophenes. (2022). Encyclopedia.pub.
- Stuk, T. L., & Huckabee, B. K. (2026). A Short, Practical Synthesis of 3-Thiophenecarboxaldehyde. ChemInform.
- A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines. (2025). BenchChem.
- Kumar, S. V., et al. (2015). An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry.
- Bhattacharyya, S. (2007). Synthesis of N-Methyl Secondary Amines. Synlett.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- Amine synthesis by reductive amin
- N-Methyl-N-(3-thien-2-ylbenzyl)
Sources
Application Note: Reductive Amination of 3-Thiophenecarboxaldehyde with Isopropylamine
Abstract & Strategic Overview
This Application Note details the synthesis of N-isopropyl-1-(thiophen-3-yl)methanamine , a secondary amine scaffold frequently encountered in medicinal chemistry (e.g., as a bioisostere for benzylamines).
The protocol utilizes Sodium Triacetoxyborohydride (STAB) as the reducing agent.[1] Unlike "direct" methods using Sodium Cyanoborohydride (
Key Advantages of this Protocol:
-
Selectivity: Minimizes the formation of dialkylated byproducts (tertiary amines), a common issue when reacting primary amines with aldehydes.[2]
-
Safety: Avoids the generation of HCN or use of toxic cyanide reagents.
-
Efficiency: One-pot procedure with no need to isolate the moisture-sensitive imine intermediate.
Reaction Mechanism & Pathway[3]
The reaction proceeds via the formation of a hemiaminal, followed by dehydration to the imine (Schiff base).[3] The protonated iminium species is then selectively reduced by the acetoxyborohydride anion.
Figure 1: Reaction Mechanism
Caption: Mechanistic pathway from carbonyl condensation to selective hydride transfer via STAB.
Experimental Protocol
Materials & Reagents[1][5][6][7][8]
| Reagent | MW ( g/mol ) | Equiv.[4] | Density (g/mL) | Role |
| 3-Thiophenecarboxaldehyde | 112.15 | 1.0 | 1.28 | Limiting Reagent |
| Isopropylamine | 59.11 | 1.1 - 1.2 | 0.69 | Amine Source |
| Sodium Triacetoxyborohydride (STAB) | 211.94 | 1.4 - 1.5 | N/A | Reducing Agent |
| Acetic Acid (Glacial) | 60.05 | 1.0 | 1.05 | Catalyst (Optional*) |
| 1,2-Dichloroethane (DCE) | 98.96 | Solvent | 1.25 | Reaction Solvent |
*Note: Acetic acid is recommended if imine formation is sluggish, but STAB itself provides a slightly acidic medium.
Step-by-Step Procedure
Step 1: Solvation
-
Charge a dry round-bottom flask (equipped with a magnetic stir bar) with 3-thiophenecarboxaldehyde (1.0 equiv).
-
Add DCE (or DCM) to achieve a concentration of approximately 0.2 M – 0.3 M.
-
Expert Insight: DCE is the "Gold Standard" solvent for STAB reactions due to its polarity and compatibility, but anhydrous DCM is a viable, less toxic alternative for this specific substrate.
-
Step 2: Imine Formation 3. Add Isopropylamine (1.1 – 1.2 equiv) to the stirring solution. 4. Optional: Add Glacial Acetic Acid (1.0 equiv).
- Why? While aliphatic amines like isopropylamine are sufficiently nucleophilic, the thiophene ring is electron-rich, potentially reducing the electrophilicity of the aldehyde carbonyl. Acid catalysis accelerates imine formation.
- Stir at Room Temperature (RT) for 30–60 minutes under an inert atmosphere (
or Ar).
Step 3: Reduction 6. Cool the mixture slightly (0°C ice bath) if working on a scale >5g to manage exotherm; otherwise, RT is acceptable. 7. Add STAB (1.4 – 1.5 equiv) portion-wise over 5–10 minutes.
- Caution: Gas evolution (
) may occur. Ensure the system is vented.
- Remove the ice bath and stir at RT. Monitor reaction progress via TLC or LC-MS.
- Typical Time: 2 – 16 hours.
- Target: Disappearance of aldehyde starting material.
Step 4: Quench & Workup
9. Quench the reaction by slowly adding saturated aqueous
Purification Strategy: Acid-Base Extraction
For secondary amines, column chromatography can often be avoided by utilizing the basicity of the product.
Figure 2: Purification Workflow
Caption: Acid-base extraction protocol to isolate the amine product from neutral impurities.
Protocol:
-
Dissolve crude residue in Et2O or DCM.
-
Extract with 1M HCl (x2). The product moves to the aqueous phase as the hydrochloride salt. Neutral impurities (unreacted aldehyde) remain in the organic phase.
-
Separate phases.[5] Keep the Aqueous phase .
-
Basify the aqueous phase carefully with 2M NaOH until pH > 12.
-
Extract the now-cloudy aqueous phase with DCM (x3).
-
Dry (Na2SO4) and concentrate to yield high-purity amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric hindrance or wet solvent. | Ensure solvents are dry. Add 1 equiv of AcOH to catalyze imine formation. Increase reaction time. |
| Dialkylation (Tertiary Amine) | Excess aldehyde or improper reagent. | Ensure STAB is used, not NaBH4. Confirm stoichiometry (Amine should be in slight excess, 1.1-1.2 equiv). |
| Unreacted Aldehyde remains | Equilibrium favors aldehyde. | Add molecular sieves (4Å) during Step 2 to drive imine formation by removing water. |
| Product is an Oil/Sticky | Trace solvent or impurities. | Convert to HCl salt for solid handling: Dissolve in Et2O, add 2M HCl in ether, filter precipitate. |
Safety & Hazards (E-E-A-T)
-
3-Thiophenecarboxaldehyde: Causes skin irritation and serious eye irritation.[6][7] Handle in a fume hood.
-
Isopropylamine: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. Volatile (BP ~33°C) – handle cold liquids carefully to avoid pressure buildup.
-
Sodium Triacetoxyborohydride: Water-reactive.[1][4] Releases acetic acid and hydrogen gas upon hydrolysis. Store in a desiccator.
-
1,2-Dichloroethane (DCE): Carcinogen and highly toxic. Use Dichloromethane (DCM) as a safer alternative if local regulations restrict DCE use.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9] Studies on Direct and Indirect Reductive Amination Procedures.[3][8][9] The Journal of Organic Chemistry, 61(11), 3849–3862.[9] [Link]
- Core grounding reference for the STAB methodology.
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
- Comprehensive review of reductive amination str
-
PubChem. (n.d.). 3-Thiophenecarboxaldehyde Compound Summary. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
Sources
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. rsc.org [rsc.org]
- 6. 3-Thiophenecarboxaldehyde | C5H4OS | CID 68135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. 3-噻吩甲醛 98% | Sigma-Aldrich [sigmaaldrich.cn]
Technical Application Note: Scalable Synthesis of N-Isopropyl-1-(thiophen-3-yl)methanamine
Executive Summary
This application note details the optimized protocol for synthesizing N-isopropyl-1-(thiophen-3-yl)methanamine (also known as N-isopropyl-3-thiophenemethanamine). This secondary amine is a critical pharmacophore in medicinal chemistry, often serving as a building block for CNS-active agents and kinase inhibitors.
The method selected is Reductive Amination using Sodium Triacetoxyborohydride (STAB). This route is chosen over direct alkylation (using thiophene alkyl halides) to minimize over-alkylation byproducts and avoid handling lachrymatory thiophene-methyl halides. The protocol emphasizes a "self-validating" workup strategy utilizing acid-base extraction to ensure high purity without immediate need for column chromatography.
Retrosynthetic Analysis & Reaction Logic
The synthesis disconnects at the C-N bond between the benzylic-like methylene of the thiophene and the nitrogen of the isopropyl group.
Reaction Scheme
The transformation involves the condensation of Thiophene-3-carboxaldehyde with Isopropylamine to form an imine intermediate, which is selectively reduced in situ to the secondary amine.
Caption: One-pot reductive amination pathway via in situ imine formation and selective hydride transfer.
Materials & Safety Profile
Raw Materials
| Reagent | Equiv. | Role | Key Safety Note |
| Thiophene-3-carboxaldehyde | 1.0 | Substrate | Air-sensitive; store under inert gas. Stench. |
| Isopropylamine | 1.2 | Nucleophile | Volatile (bp 33°C), Flammable, Corrosive. |
| Sodium Triacetoxyborohydride (STAB) | 1.5 | Reductant | Water-reactive, generates H2 gas. Safer than NaBH3CN. |
| Acetic Acid (Glacial) | 1.0 | Catalyst | Corrosive. Activates imine formation.[1] |
| Dichloromethane (DCM) | Solvent | Solvent | Volatile, suspected carcinogen. Use in fume hood. |
Critical Safety Note (E-E-A-T)
Thiophene Handling: Thiophene derivatives often possess a characteristic sulfur stench and can be skin sensitizers. All operations must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) should be kept on hand to neutralize sulfur-based spills or glassware residues.
Experimental Protocol: Step-by-Step
Stage 1: Reaction Setup
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and equip it with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Solvation: Add Thiophene-3-carboxaldehyde (5.6 g, 50.0 mmol, 1.0 eq) to the flask. Dissolve in anhydrous DCM (100 mL).
-
Amine Addition: Cool the solution slightly to 0°C (ice bath) to mitigate the exotherm of the next step. Add Isopropylamine (3.55 g, 5.1 mL, 60.0 mmol, 1.2 eq) dropwise.
-
Catalysis: Add Glacial Acetic Acid (3.0 g, 2.9 mL, 50.0 mmol, 1.0 eq).
-
Expert Insight: The acid buffers the pH to ~5-6, accelerating imine formation without protonating the amine so heavily that it becomes non-nucleophilic.
-
-
Imine Formation: Remove the ice bath and stir at room temperature for 30–60 minutes.
-
Checkpoint: The solution may turn slightly yellow or cloudy as water is generated.
-
Stage 2: Reduction[2]
-
Reductant Addition: Add Sodium Triacetoxyborohydride (STAB) (15.9 g, 75.0 mmol, 1.5 eq) in 3-4 portions over 20 minutes.
-
Caution: Gas evolution (H2) may occur. Do not seal the system tightly; use a bubbler or needle vent.
-
-
Reaction: Stir vigorously at room temperature for 12–16 hours (overnight).
-
Monitoring: Check reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS. The aldehyde spot (high Rf) should disappear.
Stage 3: Workup & Purification (Acid-Base Extraction)
This protocol uses a chemical purification technique to avoid chromatography.
Caption: Acid-base extraction workflow for isolating pure secondary amine without chromatography.
Detailed Workup Steps:
-
Quench: Pour the reaction mixture into saturated aqueous NaHCO3 (100 mL). Stir for 15 minutes to quench remaining borohydride.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
-
Acid Extraction (Critical Step): Extract the DCM layer with 1M HCl (3 x 50 mL).
-
Discard Organic: Set aside the DCM layer (check TLC to ensure product is not trapped).
-
Basification: Cool the combined acidic aqueous extracts in an ice bath. Slowly add 6M NaOH until the pH is basic (>12). The solution will become cloudy as the free amine oil separates.
-
Final Extraction: Extract the aqueous mixture with fresh DCM (3 x 50 mL).
-
Drying: Combine these new DCM extracts, dry over anhydrous Sodium Sulfate (Na2SO4), filter, and concentrate under reduced pressure (rotary evaporator).
Characterization & Quality Control
Expected Yield: 75% – 85% Appearance: Pale yellow to colorless oil.
Analytical Parameters
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (400 MHz, CDCl3) | δ 7.2 - 6.9 ppm (m, 3H) | Thiophene ring protons. |
| δ 3.8 ppm (s, 2H) | Benzylic CH2 next to Nitrogen. | |
| δ 2.8 ppm (sept, 1H) | Isopropyl CH methine. | |
| δ 1.1 ppm (d, 6H) | Isopropyl CH3 groups. | |
| LC-MS (ESI+) | [M+H]+ = 156.xx | Molecular ion peak (MW ≈ 155.26). |
| TLC | Rf ≈ 0.3-0.4 | Eluent: 10% MeOH/DCM + 1% NH4OH (Stains with Ninhydrin or KMnO4). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Wet solvent or old STAB reagent. | Ensure DCM is anhydrous. Use a fresh bottle of STAB (it degrades with moisture). |
| Tertiary Amine Impurity | Over-alkylation (Reaction with 2 eq of aldehyde). | Ensure excess Isopropylamine (1.2–1.5 eq) is used relative to the aldehyde. |
| Emulsion during Workup | pH transition or surfactants. | Add brine to the aqueous layer or filter the biphasic mixture through a Celite pad. |
| Product in Organic Waste | pH of acid wash was not low enough. | Ensure the HCl wash is pH < 2 to fully protonate the amine. |
References
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.
-
Sigma-Aldrich. "Reductive Amination Application Note." MilliporeSigma Technical Library.
-
Chemistry LibreTexts. "Synthesis of Amines: Reductive Amination."
-
PubChem. "Thiophene-3-carboxaldehyde Compound Summary."
Sources
Advanced Protocol: Utilization of Isopropyl-thiophen-3-ylmethyl-amine in Next-Gen SDHI Fungicide Synthesis
This guide details the application of Isopropyl-thiophen-3-ylmethyl-amine (CAS: 937667-50-0), a strategic heterocyclic building block used in the discovery and synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel agrochemical actives.[1]
Executive Summary & Strategic Context
In modern agrochemistry, the thiophene ring has emerged as a critical bioisostere for the phenyl group, offering distinct electronic properties (electron-rich,
Isopropyl-thiophen-3-ylmethyl-amine serves as a high-value "tail" moiety.[1] Its specific structural features provide three advantages:
-
Steric Bulk: The isopropyl group restricts conformational rotation, potentially locking the molecule into a bioactive conformation.
-
Lipophilicity: Enhances cuticular penetration and systemicity in plant tissues.[1]
-
Electronic Tuning: The thiophene-3-yl attachment point offers a different vector for
stacking interactions compared to the more common thiophene-2-yl derivatives.[1]
Chemical Profile & Handling
| Property | Specification |
| Chemical Name | N-Isopropyl-1-(thiophen-3-yl)methanamine |
| CAS Number | 937667-50-0 |
| Molecular Formula | C₈H₁₃NS |
| Molecular Weight | 155.26 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (Pred.) | 220–225 °C |
| pKa (Conj.[1] Acid) | ~9.5 (Estimated) |
| Solubility | Soluble in DCM, MeOH, THF, Toluene; Sparingly soluble in water |
| Storage | 2–8 °C, under Argon/Nitrogen (Amine is sensitive to CO₂ absorption) |
Safety Advisory: Thiophene derivatives often possess strong, characteristic odors and potential sulfur-based toxicity.[1] Handle in a well-ventilated fume hood. Isopropylamine derivatives can be skin irritants.[1]
Synthetic Utility: The "Make" & "Use" Protocols
The following protocols outline the synthesis of the intermediate (if not purchased) and its downstream application in coupling reactions to generate an SDHI library.
Workflow Visualization
The diagram below illustrates the retrosynthetic logic and forward synthesis pathway.
Figure 1: Synthetic workflow from raw materials to active fungicide candidate.
Protocol A: Preparation via Reductive Amination
Use this protocol if the amine is not available commercially or to introduce isotopic labels.
Mechanism: Condensation of thiophene-3-carboxaldehyde with isopropylamine followed by hydride reduction.[1]
Reagents:
-
Thiophene-3-carboxaldehyde (1.0 eq)[1]
-
Isopropylamine (1.2 eq)[1]
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq) or NaBH₄[1]
-
Dichloromethane (DCM) or Methanol (MeOH)[1]
-
Acetic Acid (catalytic)[1]
Step-by-Step:
-
Imine Formation: In a dry flask, dissolve Thiophene-3-carboxaldehyde (10 mmol) in DCM (40 mL). Add Isopropylamine (12 mmol) and a drop of Acetic Acid. Stir at Room Temperature (RT) for 2 hours.
-
Reduction: Cool the mixture to 0 °C. Add STAB (15 mmol) portion-wise over 15 minutes.
-
Note: STAB is preferred over NaBH₄ for its selectivity, preventing reduction of the thiophene ring or other sensitive groups.
-
-
Quench: Stir overnight at RT. Quench with saturated NaHCO₃ solution.
-
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: If necessary, purify via flash chromatography (SiO₂, Hexane:EtOAc + 1% Et₃N).
Protocol B: Application in SDHI Library Synthesis (Amide Coupling)
This is the core application: coupling the amine "tail" to a heterocyclic "head" (e.g., Pyrazole, Pyridine) to create the active fungicide.
Target Structure: Analog of Penthiopyrad or Isofetamid type molecules.[1]
Reagents:
-
Amine: Isopropyl-thiophen-3-ylmethyl-amine (1.0 eq)[1]
-
Acid Chloride: 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride (1.1 eq) (Common SDHI pharmacophore)[1]
-
Base: Triethylamine (TEA) or DIPEA (1.5 eq)
-
Solvent: Dry THF or DCM
Step-by-Step:
-
Setup: Purge a reaction vessel with Nitrogen. Dissolve the Amine (1.0 mmol) and TEA (1.5 mmol) in dry DCM (10 mL).
-
Addition: Cool to 0 °C. Add the Acid Chloride (1.1 mmol) dropwise (dissolved in 2 mL DCM) to control the exotherm.
-
Reaction: Allow to warm to RT and stir for 4–6 hours.
-
Validation: Check LC-MS for the mass of the amide product [M+H]⁺.[1]
-
-
Workup: Wash with 1N HCl (to remove unreacted amine), then sat. NaHCO₃, then brine.
-
Isolation: Dry and concentrate. Recrystallize from Ethanol/Heptane or purify via Prep-HPLC.
Analytical Quality Control (QC)[1]
To ensure the integrity of the intermediate before use in library synthesis, validating the structure is crucial.
NMR Interpretation[1][2][3][4]
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.30–7.00 (m, 3H): Thiophene aromatic protons. (Look for the specific splitting pattern of 3-substituted thiophene: dd at C2, C4, C5).[1]
-
δ 3.80 (s, 2H): N-CH₂ -Thiophene (Singlet).[1] Key diagnostic peak.
-
δ 2.85 (sept, 1H): N-CH -(CH₃)₂ (Septet).[1]
-
δ 1.10 (d, 6H): -CH(CH₃ )₂ (Doublet).[1]
-
δ ~1.5 (br s, 1H): -NH - (Exchangeable).
-
HPLC Method[1]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.[1]
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 230 nm (Thiophene absorption).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Protocol A) | Incomplete imine formation before reduction.[1] | Use a dehydrating agent (MgSO₄ or molecular sieves) during the imine step. |
| Bis-alkylation | Excess aldehyde or insufficient steric control.[1] | Ensure slow addition of the reducing agent; use excess amine (1.5 eq) to favor mono-alkylation.[1] |
| Darkening of Product | Oxidation of the thiophene ring or amine. | Store under inert gas; avoid prolonged exposure to light/air.[1] Distill if necessary. |
| Poor Coupling (Protocol B) | HCl salt of amine used without excess base. | If using the HCl salt of the amine, increase base (TEA) to 2.5 eq to liberate the free base. |
References
-
ChemicalBook. (2024).[1] Isofetamid: Synthesis and Introduction. Retrieved from [1]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 89119, N-Isopropylpropylamine (Analogous Chemistry). Retrieved from [1]
-
Yan, X. J., et al. (2022).[2] Design, synthesis, and evaluation of novel 3-thiophene derivatives as potent fungistatic and fungicidal reagents. PubMed.[1] Retrieved from
-
ChemScene. (2024). Product Data: 3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine.[1][3] Retrieved from [1]
-
Ishihara Sangyo Kaisha, Ltd. (2012). Isofetamid Technical Information. Retrieved from [1]
Sources
Application Note: Strategic N-Alkylation of Thiophene-3-methylamine
An Application Guide for Drug Development Professionals and Organic Chemists
Introduction: The Significance of N-Alkylated Thiophene-3-methylamines
The thiophene nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous blockbuster drugs and advanced materials.[1][2] N-alkylated derivatives of thiophene-3-methylamine, in particular, are key intermediates and final products in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[3] The strategic introduction of alkyl groups onto the nitrogen atom allows for the fine-tuning of a molecule's physicochemical properties, such as its lipophilicity, basicity, and ability to engage in specific receptor interactions, thereby modulating its biological activity and pharmacokinetic profile.
However, the synthesis of these valuable compounds is not without its challenges. The N-alkylation of primary amines like thiophene-3-methylamine can be complicated by a tendency toward over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[4][5] This lack of selectivity necessitates robust and controlled synthetic strategies.
This comprehensive guide provides an in-depth analysis of the primary methodologies for the N-alkylation of thiophene-3-methylamine. We will explore the mechanistic underpinnings of each approach, offer field-proven insights into optimizing reaction conditions, and provide detailed, step-by-step protocols for laboratory execution. The three principal strategies discussed are:
-
Direct Alkylation with Alkyl Halides: A classic SN2 approach, often complicated by poor selectivity.
-
Reductive Amination: A highly controlled and versatile method for selective mono-alkylation.
-
Catalytic Alkylation with Alcohols: A modern, sustainable "borrowing hydrogen" approach that offers excellent atom economy.
Mechanistic Considerations and Strategic Choices
The selection of an appropriate N-alkylation strategy depends critically on the desired outcome (mono- vs. poly-alkylation), the nature of the alkyl group to be introduced, and considerations of process efficiency and sustainability.
Pathway I: Direct Alkylation via Nucleophilic Substitution
Direct alkylation with agents like alkyl halides (or sulfonates) is mechanistically the most straightforward approach, proceeding via an SN2 reaction where the amine's lone pair of electrons acts as the nucleophile.
However, this simplicity is deceptive. A significant drawback is the potential for over-alkylation.[4][5] The secondary amine product is often more nucleophilic than the starting primary amine, causing it to compete for the remaining alkyl halide. This leads to a "runaway" reaction that produces a mixture of products, which can be challenging to separate.[4]
Key Control Parameters:
-
Base: A base (e.g., K₂CO₃, Et₃N) is required to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting amine and halt the reaction.[6] The use of cesium bases, such as cesium hydroxide or cesium carbonate, has been shown to promote selective mono-N-alkylation in some cases.[7][8]
-
Stoichiometry: Using a large excess of the primary amine can favor the formation of the mono-alkylated product, but this is often impractical and inefficient, especially with valuable starting materials.[4]
-
Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are typically preferred as they can solvate the cation while leaving the nucleophile relatively free.[6][7]
Figure 1: The "runaway" reaction cascade in direct N-alkylation, where the product is often more reactive than the starting material.
Pathway II: Reductive Amination (Reductive Alkylation)
Reductive amination is widely regarded as the superior method for achieving controlled and selective mono-N-alkylation.[9][10] This two-step, one-pot process circumvents the over-alkylation issue entirely.
The reaction proceeds via two distinct stages:
-
Imine/Iminium Formation: The primary amine reacts with a ketone or aldehyde to form a hemiaminal, which then reversibly loses water to form an imine intermediate.[11]
-
In-Situ Reduction: A reducing agent, added to the same pot, selectively reduces the C=N double bond of the imine to the corresponding secondary amine.[11]
The key to this method's success lies in the choice of reducing agent. Mild hydridic reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal.[9][12] They are generally not powerful enough to reduce the starting aldehyde or ketone but are highly effective at reducing the protonated imine (iminium ion), which is the active species under weakly acidic reaction conditions.[9][13]
Figure 2: The controlled, two-stage mechanism of reductive amination prevents over-alkylation.
Pathway III: Catalytic Alkylation with Alcohols ("Borrowing Hydrogen")
The "Borrowing Hydrogen" or "Hydrogen Autotransfer" strategy is an elegant and sustainable approach that uses widely available alcohols as alkylating agents, producing only water as a byproduct.[14][15] This method relies on a transition-metal catalyst (typically based on Ru, Ir, Ni, Mn, or Pd) to orchestrate a multi-step sequence within a single pot.[14][16][17]
The catalytic cycle can be summarized as follows:
-
Dehydrogenation: The metal catalyst temporarily removes two hydrogen atoms from the alcohol, oxidizing it in-situ to the corresponding aldehyde or ketone.
-
Condensation: The newly formed carbonyl compound reacts with the amine to form an imine.
-
Hydrogenation: The catalyst returns the "borrowed" hydrogen atoms to the imine, reducing it to the final N-alkylated amine and regenerating the catalyst.
This process is highly atom-economical and avoids the use of stoichiometric reagents or harsh alkylating agents.[15] While it often requires higher temperatures (80–150 °C) and careful catalyst selection, it represents a state-of-the-art method for green amine synthesis.[14]
Experimental Protocols
The following protocols are designed as robust starting points for the N-alkylation of thiophene-3-methylamine. Researchers should perform initial small-scale trials to optimize conditions for their specific substrate and alkylating agent.
Protocol 1: N-Alkylation via Reductive Amination
(Recommended for Selective Mono-Alkylation)
Principle: This protocol utilizes sodium triacetoxyborohydride, a mild and selective reducing agent that is easy to handle and effective for a wide range of aldehydes and ketones.[12]
Reagents and Equipment:
-
Thiophene-3-methylamine
-
Aldehyde or Ketone (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Step-by-Step Methodology:
-
Reactant Preparation: To a clean, dry round-bottom flask under a nitrogen atmosphere, add thiophene-3-methylamine (1.0 eq). Dissolve it in anhydrous DCE (or MeOH) to a concentration of approximately 0.1-0.2 M.
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.0-1.2 eq.) to the stirred solution at room temperature.[18]
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. Progress can be monitored by Thin Layer Chromatography (TLC). For less reactive carbonyls, adding a dehydrating agent like anhydrous MgSO₄ can be beneficial.[18]
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 10-15 minutes. An exotherm may be observed. Maintain the temperature at or below room temperature, using an ice bath if necessary.
-
Reaction Monitoring: Continue stirring the reaction at room temperature for 2-24 hours until the starting amine is fully consumed, as indicated by TLC or LC-MS analysis.[18]
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.[18] Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired N-alkylated product.
| Alkylating Agent | Reducing Agent | Solvent | Typical Yield Range | Reference |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 85-95% | [12] |
| Acetone | NaBH₃CN | MeOH | 80-90% | [9] |
| Cyclohexanone | NaBH(OAc)₃ | THF | 88-96% | [12] |
| Isovaleraldehyde | NaBH₄ | MeOH | 75-85% | [12] |
Protocol 2: Direct N-Alkylation with an Alkyl Bromide
(Use with caution; risk of over-alkylation)
Principle: This protocol uses a common base, potassium carbonate, and a polar aprotic solvent. Selectivity can be an issue, and purification may require separating a mixture of products.
Reagents and Equipment:
-
Thiophene-3-methylamine
-
Alkyl Bromide (1.0-1.2 equivalents)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Deionized Water
-
Ethyl Acetate
-
Standard laboratory glassware and purification equipment
Step-by-Step Methodology:
-
Setup: To a round-bottom flask, add thiophene-3-methylamine (1.0 eq.) and anhydrous K₂CO₃ (2.0 eq.).
-
Solvent Addition: Add anhydrous DMF to the flask to a concentration of 0.2-0.5 M. Stir the suspension vigorously.
-
Alkylating Agent Addition: Add the alkyl bromide (1.0-1.2 eq.) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-24 hours. Monitor the reaction by TLC, observing the disappearance of the starting material and the appearance of multiple product spots (mono- and di-alkylated).
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic solids and rinse the filter cake with ethyl acetate. Dilute the filtrate with water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product will likely be a mixture. Purify via flash column chromatography, using a gradient elution to separate the unreacted primary amine, the desired secondary amine, and the tertiary amine byproduct.
| Base | Solvent | Temperature | Primary Challenge | Reference |
| K₂CO₃ | Acetonitrile | Reflux | Over-alkylation | [6] |
| CsOH | DMSO | 23 °C | Cost of base | [7] |
| Et₃N | DMF | 20-25 °C | Difficult to remove base | [19] |
Protocol 3: Catalytic N-Alkylation with an Alcohol via Borrowing Hydrogen
(Advanced, sustainable method)
Principle: This protocol uses a nickel-based catalyst system for the sustainable N-alkylation of amines with alcohols. This method is highly efficient but requires an inert atmosphere and higher temperatures.
Reagents and Equipment:
-
Thiophene-3-methylamine
-
Primary Alcohol (1.2-1.5 equivalents)
-
Ni(COD)₂ (e.g., 3 mol%)
-
Potassium Hydroxide (KOH) (e.g., 30 mol%)
-
Anhydrous Toluene or o-Xylene
-
Schlenk flask or sealed reaction tube, inert atmosphere (N₂ or Ar)
-
Heating mantle or oil bath
-
Standard work-up and purification equipment
Step-by-Step Methodology:
-
Inert Setup: In an oven-dried Schlenk flask or reaction tube under an inert atmosphere, combine Ni(COD)₂ (3 mol%) and KOH (30 mol%).[15]
-
Reagent Addition: Add thiophene-3-methylamine (1.0 eq.), the primary alcohol (1.2 eq.), and anhydrous toluene.[15]
-
Reaction: Seal the vessel and heat the reaction mixture in an oil bath at 110-140 °C for 6-24 hours.
-
Monitoring: After cooling, an aliquot can be taken (carefully) to monitor the reaction progress by GC-MS or LC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic base.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the pure N-alkylated secondary amine.
| Catalyst System | Base | Solvent | Temperature | Key Advantage | Reference |
| Ni/θ-Al₂O₃ | None | o-Xylene | Reflux | Heterogeneous, reusable | [16] |
| Ni(COD)₂ | KOH | Toluene | 140 °C | Ligand-free, simple | [15] |
| Mn-Pincer Complex | KOtBu | Toluene | 100 °C | Earth-abundant metal | [14] |
| Pd/Fe₂O₃ | None | Toluene | 130 °C | Base-free | [17] |
Summary and Outlook
The N-alkylation of thiophene-3-methylamine is a fundamental transformation for accessing a wide array of valuable molecules.
-
For selective mono-alkylation , reductive amination stands out as the most reliable and versatile laboratory method, offering excellent control and high yields.
-
Direct alkylation remains a viable, albeit less controlled, option that may be suitable when over-alkylation is not a concern or when the tertiary amine is the desired product.
-
The "borrowing hydrogen" methodology represents the future of sustainable amine synthesis, providing an atom-economical route from readily available alcohols. As catalyst technology continues to advance, this approach will likely become more widespread in both academic and industrial settings.
The choice of method should be guided by the specific synthetic goal, available reagents, and desired process efficiency. The protocols and data provided herein serve as a comprehensive starting point for researchers to successfully navigate the synthesis of N-alkylated thiophene-3-methylamine derivatives.
References
-
Heterogeneous Ni Catalysts for N-Alkylation of Amines with Alcohols. ACS Catalysis. Available at: [Link]
-
Palladium catalyzed N-alkylation of amines with alcohols. Tetrahedron Letters. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters. Available at: [Link]
-
Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications. Available at: [Link]
-
Efficient nickel-catalysed N-alkylation of amines with alcohols. Catalysis Science & Technology. Available at: [Link]
-
Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry. Available at: [Link]
-
Ch22: Alkylation of Amines. University of Calgary. Available at: [Link]
-
Best Conditions For N-Alkylation?. Sciencemadness.org. Available at: [Link]
-
Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. Chinese Chemical Letters. Available at: [Link]
-
Amine alkylation. Wikipedia. Available at: [Link]
-
A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Molecules. Available at: [Link]
- Efficient synthesis of secondary amines by selective alkylation of primary amines. Google Patents.
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Available at: [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available at: [Link]
-
N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Royal Society of Chemistry. Available at: [Link]
-
Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. ChemRxiv. Available at: [Link]
-
Reductive amination. Wikipedia. Available at: [Link]
-
Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. ResearchGate. Available at: [Link]
-
N alkylation at sp 3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]
-
synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. Available at: [Link]
-
An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
(PDF) An efficient synthesis of N-substituted 3-nitrothiophen-2-amines. ResearchGate. Available at: [Link]
-
Aldehydes and Ketones to Amines. Chemistry Steps. Available at: [Link]
-
N-alkylation of an almost non nucleophilic substrate. Reddit. Available at: [Link]
-
N-Dealkylation of Amines. National Institutes of Health. Available at: [Link]
-
Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. MDPI. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]
-
Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Available at: [Link]
-
Dealkylation reactions offer convenient synthetic strategies for the preparation of amines. Science of Synthesis. Available at: [Link]
-
A rapid method of N-alkylation of amines. Journal of the Chemical Society C: Organic. Available at: [Link]
-
Arylamine synthesis by amination (alkylation). Organic Chemistry Portal. Available at: [Link]
- Alkylation of thiophene. Google Patents.
-
Direct Arylation of Thiophenes in Continuous Flow. CORE. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. BJOC - An efficient synthesis of N-substituted 3-nitrothiophen-2-amines [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Amine alkylation - Wikipedia [en.wikipedia.org]
- 6. sciencemadness.org [sciencemadness.org]
- 7. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 8. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 13. Aldehydes and Ketones to Amines - Chemistry Steps [chemistrysteps.com]
- 14. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficient nickel-catalysed N-alkylation of amines with alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
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- 17. chemistry.mdma.ch [chemistry.mdma.ch]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Note: Strategic Solvent Selection for the Dissolution and Reaction of Isopropyl-thiophen-3-ylmethyl-amine
Abstract
This document provides a comprehensive guide for the rational selection of solvents for the dissolution and subsequent reaction of Isopropyl-thiophen-3-ylmethyl-amine, a key intermediate in various pharmaceutical syntheses. We will explore the physicochemical properties of this compound and detail a systematic approach to solvent screening, ensuring optimal reaction conditions, yield, and purity. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction: The Critical Role of the Solvent
The choice of solvent is a pivotal decision in process chemistry, profoundly influencing reaction kinetics, equilibrium, and ultimately, the viability of a synthetic route. For a molecule like Isopropyl-thiophen-3-ylmethyl-amine, which possesses both a secondary amine and a thiophene ring, solvent interactions can dictate solubility, stability, and reactivity. An inappropriate solvent can lead to poor yields, unwanted side reactions, or precipitation of starting materials. This note outlines the theoretical considerations and provides a practical, step-by-step protocol for identifying the optimal solvent system. The spectral behavior of thiophene derivatives, in particular, can be significantly influenced by the choice of solvent, which can alter their spectroscopic properties through direct interaction or by influencing substituents on the molecule.[1]
Physicochemical Profile of Isopropyl-thiophen-3-ylmethyl-amine
A thorough understanding of the substrate's properties is the foundation of solvent selection.
-
Structure: Isopropyl-thiophen-3-ylmethyl-amine features a thiophene ring, which imparts aromatic character and potential for π-π stacking interactions. The secondary amine group introduces basicity and the capacity for hydrogen bonding. The isopropyl group adds steric bulk and lipophilicity.
-
Polarity: The molecule possesses both polar (amine) and non-polar (thiophene ring, isopropyl group) regions, suggesting it is likely to be soluble in a range of organic solvents.[2] While insoluble in water, its solubility in alcohol is a key characteristic.[3] The behavior of organic solvents is determined by their molecular structures, and their polarity ranges from nonpolar to highly polar.[4]
-
Basicity (pKa): The secondary amine is the primary basic center. The pKa of a similar secondary amine, isopropylamine, is around 10.6. This basicity is a key factor, as acidic solvents could lead to protonation and salt formation, significantly altering solubility and reactivity.
Theoretical Considerations for Solvent Selection
The ideal solvent should:
-
Effectively dissolve Isopropyl-thiophen-3-ylmethyl-amine to ensure a homogeneous reaction medium.
-
Be inert under the reaction conditions, not reacting with the starting materials, reagents, or products. For instance, while ethyl acetate is a potential solvent, it could react with a highly nucleophilic amine.[5]
-
Promote the desired reaction pathway by stabilizing the transition state. The use of polar aprotic solvents like DMF or DMSO can be beneficial for SN2 reactions involving amines.[6]
-
Facilitate product isolation and purification. Solvents with low boiling points are often easier to remove.[4]
-
Meet safety and environmental standards (e.g., low toxicity, high flash point, minimal environmental impact).
Solvent Screening Protocol: A Practical Approach
A systematic screening of a diverse set of solvents is the most reliable method to identify the optimal choice. Syntheses of thiophene derivatives are often performed in classical organic solvents, which can be dipolar aprotic (like DMA, DMSO, or MeCN), apolar or slightly polar (such as toluene, THF, or CH2Cl2), or protic (like MeOH).[7]
Materials and Equipment
-
Isopropyl-thiophen-3-ylmethyl-amine
-
A selection of anhydrous solvents (see Table 1)
-
Small-scale reaction vessels (e.g., 2 mL vials)
-
Magnetic stirrer and stir bars
-
Heating block or oil bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
Experimental Workflow
The following diagram illustrates the systematic approach to solvent screening:
Caption: A streamlined workflow for systematic solvent screening.
Step-by-Step Protocol
-
Solvent Selection: Choose a representative set of solvents from different classes (polar aprotic, polar protic, non-polar) as detailed in Table 1.
-
Solubility Assessment (Qualitative):
-
To a series of vials, add a pre-weighed amount of Isopropyl-thiophen-3-ylmethyl-amine (e.g., 10 mg).
-
Add a measured volume of each candidate solvent (e.g., 0.5 mL) to achieve a target concentration.
-
Stir at room temperature for 10 minutes and visually inspect for complete dissolution.
-
If not fully dissolved, gently heat the mixture (e.g., to 40 °C) and observe.
-
Record the solubility as "Insoluble," "Partially Soluble," or "Fully Soluble" at both temperatures.
-
-
Reaction Screening:
-
For solvents that provided good solubility, proceed to a small-scale reaction test.
-
In separate vials, dissolve Isopropyl-thiophen-3-ylmethyl-amine in the selected solvents.
-
Add the other reactants and reagents for the desired transformation (e.g., an alkylating agent and a non-nucleophilic base for an N-alkylation).
-
Run the reactions in parallel under identical conditions (e.g., 60 °C for 4 hours).
-
After the reaction time, quench the reactions appropriately.
-
Analyze the crude reaction mixtures by a suitable chromatographic method (HPLC or GC) to determine the conversion of the starting material and the formation of the desired product and any byproducts.
-
Data Interpretation and Solvent Selection
The optimal solvent will be the one that not only provides good solubility for all reactants but also facilitates the highest conversion to the desired product with the cleanest reaction profile (minimal byproduct formation).
Table 1: Properties of Common Solvents for Screening
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (20°C) | Notes |
| Dichloromethane (DCM) | Halogenated | 39.6 | 9.08 | Good general-purpose solvent, volatile. |
| Tetrahydrofuran (THF) | Ether | 66 | 7.5 | Can form peroxides; good for organometallics.[8] |
| Acetonitrile (MeCN) | Polar Aprotic | 81.6 | 37.5 | High polarity; can be reactive with strong bases.[9] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | 36.7 | High boiling point; can be difficult to remove.[9] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | 47 | Very high boiling point; excellent solvating power.[9] |
| Toluene | Aromatic | 110.6 | 2.4 | Non-polar; good for reactions requiring a higher temperature.[8] |
| 2-Propanol (IPA) | Polar Protic | 82.4 | 19.9 | Can act as a nucleophile or proton source.[8] |
| Ethanol (EtOH) | Polar Protic | 78.5 | 24.6 | Similar to IPA; potential for side reactions.[9] |
Safety and Handling Considerations
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for each solvent before use to be aware of specific hazards.
-
Be mindful of solvent compatibility with reagents (e.g., avoid protic solvents with water-sensitive reagents). For example, Isopropylamine is flammable and its vapor may cause a flashback.[10]
Conclusion
The selection of an appropriate solvent is a multi-faceted process that requires careful consideration of the substrate's properties, the reaction conditions, and practical considerations such as product isolation and safety. A systematic screening approach, as detailed in this application note, is the most effective strategy for identifying the optimal solvent for the dissolution and reaction of Isopropyl-thiophen-3-ylmethyl-amine, ultimately leading to a more robust and efficient synthetic process.
References
- Oregon State University. (n.d.). Physical properties of some common organic solvents.
- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
- Murov, S. (n.d.). Common Organic Solvents: Table of Properties.
- Utah Tech University. (n.d.). Physical Properties of Organic Solvents.
- Indian Academy of Sciences. (1967). Solvent effects on proton chemical shifts in thiophenes.
- Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. (2018). MDPI.
- Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9).
- ChemScene. (n.d.). 3-(5-((Isopropyl(methyl)amino)methyl)thiophen-3-yl)prop-2-yn-1-amine.
- Substituent and solvent effect on the solvatochromic properties of some thiophene derivatives. (2013). Tsi-journals.com.
- Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.
- Synthesis, Reactivity and Properties of Thiophene. (2026, February 18). EduRev.
- Alcohols to Amines. (2023, December 21). Chemistry Steps.
- Selection and optimization of amine solvent blend for post-combustion CO 2 capture process. (n.d.). ResearchGate.
- Reddit. (2023, May 25). Extraction solvent for amines in an aqueous reaction solution?
- Impact of Solvent on the Thermal Stability of Amines. (2022, October 19). ACS Publications.
- Separation of thiophen from benzene by solvent extraction. I. (2025, August 6). ResearchGate.
- BLDpharm. (n.d.). 2-(Isopropyl(thiophen-3-ylmethyl)amino)acetic acid.
- An efficient synthesis of N-substituted 3- nitrothiophen-2-amines. (n.d.). Beilstein Journals.
- The Good Scents Company. (n.d.). isopropyl thiophene.
- ChemicalBook. (2026, January 13). 2-Thiophenemethylamine.
- CAMEO Chemicals. (n.d.). ISOPROPYLAMINE.
- Santa Cruz Biotechnology. (n.d.). Isopropyl 2-amino-4-methyl-5-((2-methylphenyl)-amino]carbonyl)thiophene-3-carboxylate.
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. Synthesis, Reactivity and Properties of Thiophene - Organic Chemistry PDF [edurev.in]
- 3. isopropyl thiophene, 1551-27-5 [thegoodscentscompany.com]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. reddit.com [reddit.com]
- 6. Alcohols to Amines - Chemistry Steps [chemistrysteps.com]
- 7. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.chem.umn.edu [www1.chem.umn.edu]
- 9. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 10. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
Microwave-assisted synthesis of Isopropyl-thiophen-3-ylmethyl-amine derivatives
Application Note: Microwave-Assisted Synthesis of Isopropyl-thiophen-3-ylmethyl-amine Derivatives
Executive Summary
This application note details the optimized protocol for the synthesis of Isopropyl-thiophen-3-ylmethyl-amine , a critical pharmacophore in medicinal chemistry often utilized as a bioisostere for benzylamines in serotonergic and histaminergic ligands.
Traditional thermal reductive amination of electron-rich heteroaromatics (like thiophenes) often suffers from long reaction times and oxidative degradation. This guide presents a Microwave-Assisted Organic Synthesis (MAOS) workflow that reduces reaction time from 12+ hours to under 30 minutes while suppressing bis-alkylation side products.
Key Performance Indicators:
-
Purity: >95% (LCMS/NMR) without chromatographic column purification.
-
Green Chemistry: 10-fold reduction in solvent usage compared to Dean-Stark protocols.
Scientific Background & Mechanism
The Thiophene Bioisostere Challenge
Thiophene-3-carboxaldehyde is electron-rich. In conventional heating, the formation of the imine (Schiff base) intermediate is the rate-determining step, often requiring acid catalysis or physical water removal (Dean-Stark). Prolonged heating of thiophenes in air can lead to polymerization or oxidation of the sulfur ring.
The Microwave Advantage
Microwave irradiation utilizes dielectric heating .[3] Methanol, a high-loss solvent (
Reaction Pathway
The synthesis follows a One-Pot, Two-Step Reductive Amination :
-
Condensation: Thiophene-3-carboxaldehyde reacts with isopropylamine to form the imine.
-
Reduction: The imine is reduced in situ to the secondary amine.
Figure 1: Mechanistic pathway highlighting the critical microwave-driven dehydration step.
Materials & Instrumentation
| Component | Specification | Role |
| Microwave Reactor | Single-mode (e.g., Biotage Initiator+ or CEM Discover) | Precision heating |
| Vial Type | 2-5 mL Pyrex microwave vial with crimp cap | Pressure containment |
| Solvent | Methanol (Anhydrous) | High MW absorption |
| Aldehyde | Thiophene-3-carboxaldehyde (>97%) | Substrate |
| Amine | Isopropylamine (>99%) | Nucleophile |
| Reducing Agent | Sodium Borohydride ( | Hydride source |
| Purification | SCX-2 (Strong Cation Exchange) Cartridge | Solid-phase extraction |
Experimental Protocols
Protocol A: The "Green" High-Throughput Method (Recommended)
Best for: Rapid library generation, high atom economy.
Step 1: Imine Formation (Microwave) [3][4]
-
Weigh Thiophene-3-carboxaldehyde (112 mg, 1.0 mmol) into a 5 mL microwave vial.
-
Add Methanol (3.0 mL).
-
Add Isopropylamine (1.2 equiv, 102 µL, 1.2 mmol). Note: A slight excess drives the equilibrium.
-
Add a magnetic stir bar and cap the vial.
-
Irradiate: Heat to 100°C for 5 minutes (Fixed Hold Time).
Step 2: Reduction (In Situ)
-
Decap the vial (Caution: Allow to cool to <40°C to avoid solvent flashing).
-
Add Sodium Borohydride (
) (1.5 equiv, 57 mg) slowly in portions.-
Observation: Vigorous gas evolution (
) will occur.
-
-
Recap loosely (or leave open if in a fume hood) and stir at room temperature for 10 minutes.
-
Note: MW irradiation is generally not required for the reduction step with borohydride, as it is fast at RT. Heating during reduction can lead to impurities.
-
Step 3: Workup & Purification (SCX-2)
-
Quench reaction with 1 mL water.
-
Load the crude mixture directly onto a pre-conditioned SCX-2 cartridge (5 g).
-
Wash: Flush with MeOH (3 x 10 mL) to remove non-basic impurities (unreacted aldehyde, thiophene byproducts).
-
Elute: Release the product using 2M
in Methanol (15 mL). -
Concentrate the ammoniacal eluent under vacuum.
Protocol B: The "Mild" Method (Sensitive Functionality)
Best for: Substrates containing esters or halogenated thiophenes sensitive to nucleophilic attack.
-
Solvent Switch: Use 1,2-Dichloroethane (DCE) .[6]
-
Reagent: Use Sodium Triacetoxyborohydride (STAB) (1.5 equiv).
-
Procedure:
-
Mix Aldehyde and Amine in DCE in the MW vial.
-
Irradiate at 80°C for 10 mins to form the imine.
-
Add STAB and Acetic Acid (1 equiv).
-
Stir at RT for 2 hours (STAB reduces slower than
but is more selective for imines over aldehydes, preventing side alcohols).
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for Protocol A.
Results & Data Interpretation
Expected Analytical Data
-
1H NMR (400 MHz,
):- 7.25 (dd, 1H, Thiophene-H), 7.10 (m, 1H), 7.05 (d, 1H).
-
3.85 (s, 2H,
). -
2.85 (sept, 1H,
). -
1.10 (d, 6H, Isopropyl
).
-
LCMS: [M+H]+ = 156.xx. Expect a single sharp peak.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete imine formation | Increase MW temp to 120°C or add drying agent ( |
| Alcohol Impurity | Direct reduction of aldehyde | Ensure 5 min MW hold time before adding reducing agent. |
| Dialkylation | Amine is too nucleophilic | Use Protocol B (STAB) or increase amine equivalents to 2.0. |
| Pressure Error | Solvent vapor pressure | Ensure vial volume is <75% capacity; check crimp cap integrity. |
References
-
Microwave Theory: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Reductive Amination (STAB): Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Microwave Imine Synthesis: Bremner, J. B., & Samosorn, S. (2015). An Efficient Microwave Method for the Synthesis of Imines.[1][3][4][7] Australian Journal of Chemistry, 68(5), 844-848.[4] [Link]
-
Green Chemistry Protocol: Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education, 83(6), 929.[8] [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes [organic-chemistry.org]
- 3. iris.unito.it [iris.unito.it]
- 4. connectsci.au [connectsci.au]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. gctlc.org [gctlc.org]
Troubleshooting & Optimization
Technical Support: Yield Optimization for N-Isopropyl-1-(thiophen-3-yl)methanamine
Ticket ID: YLD-OPT-3THIO Status: Open Subject: Improving reaction yields in the synthesis of Isopropyl-thiophen-3-ylmethyl-amine Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Architecture
User Query: "My yields for the reductive amination of thiophene-3-carboxaldehyde with isopropylamine are inconsistent (30-50%). How do I stabilize this process?"
Root Cause Analysis: The synthesis of N-isopropyl-1-(thiophen-3-yl)methanamine via reductive amination faces three specific failure modes:
-
Volatility Mismatch: Isopropylamine (b.p. 32°C) is highly volatile. Standard open-flask protocols lead to stoichiometric drift, leaving unreacted aldehyde.
-
Competitive Reduction: Using the wrong hydride source reduces the aldehyde to the alcohol (thiophene-3-methanol) faster than the imine forms.
-
Thiophene Sensitivity: Thiophene rings are electron-rich and prone to acid-catalyzed polymerization or decomposition if the pH drops too low during imine activation.
The Reaction Pathway & Failure Points
The following diagram maps the critical control points (CCPs) where yield is gained or lost.
Figure 1: Mechanistic pathway showing the "Gold Standard" route (Blue/Green) versus common yield-loss off-ramps (Red).
Standard Operating Procedures (SOPs)
Do not use generic "reductive amination" conditions. Thiophenes require specific handling. Choose Protocol A for general robustness or Protocol B if you observe unreacted aldehyde in Protocol A.
Protocol A: The STAB Method (Recommended)
Best for: One-pot simplicity, high functional group tolerance.
Reagents:
-
Thiophene-3-carboxaldehyde (
equiv) -
Isopropylamine (
equiv) — Excess is critical due to volatility. -
Sodium Triacetoxyborohydride (STAB/NaBH(OAc)
) ( equiv) -
Acetic Acid (AcOH) (
equiv) — Catalyzes imine formation without polymerizing thiophene. -
Solvent: 1,2-Dichloroethane (DCE) or DCM.
Step-by-Step Workflow:
-
Imine Pre-equilibrium: Dissolve aldehyde in DCE under
. Add Isopropylamine.[1] Add AcOH. Stir for 30–60 minutes at Room Temp (RT).-
Why? STAB is a mild reductant.[2] Giving the imine a "head start" ensures the hydride attacks the imine, not the aldehyde.
-
-
Reduction: Cool to 0°C. Add STAB in 3 portions over 15 minutes.
-
Why? Prevents exotherms that would boil off the isopropylamine.
-
-
Reaction: Warm to RT and stir overnight.
-
Quench: Quench with saturated aqueous NaHCO
.-
Critical: Ensure aqueous layer pH is basic (
) to neutralize the acetic acid.
-
Protocol B: The Titanium(IV) "Force" Method
Best for: Stubborn reactions where the imine equilibrium is unfavorable or "wet" solvents are suspected.
Reagents:
-
Titanium(IV) Isopropoxide (Ti(OiPr)
) ( equiv) -
Reducing Agent: NaBH
( equiv) -
Solvent: Absolute Ethanol or THF.
Step-by-Step Workflow:
-
Dehydrative Complexation: Mix aldehyde, isopropylamine (
equiv), and Ti(OiPr) in neat conditions (or minimal dry THF). Stir 4–6 hours. -
Reduction: Dilute with absolute ethanol. Add NaBH
carefully (gas evolution). Stir 2 hours. -
Workup (The "Mattson" Quench): Add water dropwise. A white precipitate (TiO
) will form. Filter through Celite. The filtrate contains your pure amine.-
Yield Note: This method often boosts yields from 50% to >85% by eliminating water interference.
-
Diagnostic Data & Reagent Selection[2][8][9]
Use this table to select the correct hydride source. Many researchers lose yield by using NaBH
| Reagent | Selectivity | Risk Level | Recommended for Thiophene? |
| NaBH(OAc) | High | Low | YES. Reduces imines much faster than aldehydes. Best for one-pot. |
| NaBH | High | High (Toxic) | YES. Effective, but generates HCN gas if acidified. Avoid if possible. |
| NaBH | Low | Low | NO (Conditional). Reduces aldehydes and imines at similar rates. Only use if imine is pre-formed (Protocol B). |
Troubleshooting Guide (FAQ)
Ticket #001: "I see a large spot of Thiophene-alcohol on my TLC."
Diagnosis: Direct reduction of the aldehyde occurred before the imine could form. Solution:
-
Switch to STAB (Protocol A). NaBH
is too aggressive for one-pot mixing. -
Stepwise Addition: If you must use NaBH
, stir the aldehyde and amine for 2 hours (with MgSO or Ti(OiPr) ) before adding the hydride.
Ticket #002: "My yield is low (<40%), and the starting material is gone."
Diagnosis: Likely loss during workup. The product is a secondary amine with a relatively low molecular weight. It may be partially soluble in water or trapped as a salt. Solution:
-
pH Check: During extraction, the aqueous phase must be pH > 11 . Use 1M NaOH, not just bicarbonate. If the amine is protonated (ammonium salt), it stays in the water.
-
Salting Out: Saturate the aqueous layer with NaCl before extracting with DCM.
Ticket #003: "The reaction smells strongly of amine even after 24 hours."
Diagnosis: Isopropylamine evaporation. Solution:
-
Stoichiometry: Because Isopropylamine boils at 32°C, a slight exotherm drives it out of the flask. Use 1.5 to 2.0 equivalents .
-
Condenser: Run the reaction with a reflux condenser (cooled to 0°C) or in a sealed pressure vial if working on a small scale.
Advanced Troubleshooting Logic Tree
Follow this flow to diagnose specific yield failures.
Figure 2: Decision tree for diagnosing yield failures in reductive amination.
References
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 55(8), 2552–2554. Link
-
Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[7] Link
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide and sodium borohydride: A reagent of choice for reductive amination."[8][6] Journal of the Chemical Society, Perkin Transactions 1, (9), 2527-2532. Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. semanticscholar.org [semanticscholar.org]
Optimizing storage conditions to prevent oxidation of Isopropyl-thiophen-3-ylmethyl-amine
Ticket ID: #IT3MA-OX-PREV Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Storage Conditions & Oxidation Prevention
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed discoloration (yellowing/browning) or titer loss in your stock of Isopropyl-thiophen-3-ylmethyl-amine .
This molecule presents a dual-stability challenge. It contains a secondary amine , susceptible to N-oxidation and carbamate formation, and a thiophene ring linked via a methylene bridge. This "thenylic" position (analogous to a benzylic position) is electronically activated, making the methylene hydrogens prone to radical autoxidation.
This guide provides the causality behind these degradations and self-validating protocols to prevent them.
Module 1: Critical Storage Parameters
The following table summarizes the "Gold Standard" storage conditions versus acceptable short-term alternatives.
| Parameter | Gold Standard (Long-Term >1 Month) | Acceptable (Short-Term <1 Week) | Critical Failure Mode (Avoid) |
| Temperature | -20°C (Freezer) | 2–8°C (Refrigerator) | >25°C (Room Temp) accelerates radical initiation. |
| Atmosphere | Argon (Ar) | Nitrogen ( | Ambient Air. Oxygen drives autoxidation; |
| Container | Amber Glass + Teflon/Septum Seal | Clear Glass + Foil Wrap | Polyethylene (permeable to |
| State | Hydrochloride Salt (Solid) | Free Base (Oil/Liquid) | Free Base exposed to light. |
Module 2: Troubleshooting Degradation
Q1: My clear oil has turned yellow/brown. Is it still usable?
Diagnosis: This is likely Autoxidation .[1] The color change typically indicates the formation of conjugated imines or radical coupling products. The methylene bridge between the thiophene and the nitrogen is the "weak link."
The Mechanism:
Under aerobic conditions, a radical is formed at the methylene carbon (stabilized by the thiophene ring). This reacts with
Visualizing the Pathway:
Figure 1: Autoxidation cascade. The "Thenylic" radical is the gateway to degradation. Excluding light and oxygen stops the first step.
Action Plan:
-
Check Purity: Run a TLC or LC-MS. If the impurity (yellow) is <5%, you may use it for non-critical reactions.
-
Purification: If degradation is significant (>10%), distill under reduced pressure (vacuum distillation). The colored impurities are high-molecular-weight oligomers and will remain in the pot.
Q2: There is a white solid crust on the cap/bottle. Is this oxidation?
Diagnosis: This is likely Carbamate Formation , not oxidation.
Secondary amines are nucleophilic and react with atmospheric Carbon Dioxide (
Reaction:
Action Plan:
-
Do not filter: The solid is actually your compound, just trapped with
. -
Reversal: Dissolve the material in an organic solvent (e.g., Dichloromethane) and wash with a basic solution (NaOH or
). This releases the and returns the free amine to the organic layer.
Module 3: Handling & Stabilization Protocols
Protocol A: The "Air-Free" Aliquoting Workflow
Use this protocol if you must keep the compound as a free base liquid.
Objective: Remove liquid without introducing oxygen or moisture.
-
Preparation: Purge a syringe with Argon (3x cycles).
-
Access: Insert a long needle connected to an Argon line (positive pressure) into the septum of the storage bottle.
-
Withdrawal: Insert the sample syringe. The positive pressure from the Argon line will help fill the syringe without pulling a vacuum (which could suck air in).
-
Seal: Remove sample syringe and immediately seal the tip (or inject). Remove Argon line last.
-
Seal Check: Wrap cap in Parafilm immediately.
Figure 2: Inert atmosphere handling to prevent radical initiation.
Protocol B: Conversion to Hydrochloride Salt (Ultimate Stability)
The most effective way to stop oxidation is to protonate the amine. This shuts down the lone pair reactivity and significantly hinders radical formation.
Reagents:
-
Isopropyl-thiophen-3-ylmethyl-amine (Free base)
-
Diethyl ether or Dioxane (Anhydrous)
-
HCl (4M in Dioxane or 2M in Ether)
Procedure:
-
Dissolve: Dissolve 1g of the amine in 5 mL of anhydrous diethyl ether (or dioxane) in a round-bottom flask.
-
Cool: Place the flask in an ice bath (0°C).
-
Acidify: Dropwise add the HCl solution with stirring. A white precipitate should form immediately.
-
Test: Continue adding HCl until the supernatant is acidic (check with pH paper).
-
Isolate: Filter the white solid under a blanket of Argon (if possible) or quickly in air.
-
Wash: Wash the solid with cold ether to remove colored impurities.
-
Dry: Dry under high vacuum to remove traces of HCl and solvent.
Result: The resulting hydrochloride salt is a stable solid that can be stored at room temperature (though -20°C is still preferred) for years without yellowing.
References
- Alfassi, Z. B. (1997). Peroxyl Radicals. Wiley.
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
Sigma-Aldrich Technical Bulletin AL-134 . Handling Air-Sensitive Reagents.
- Sella, A. (2010). Schlenk Lines and Vacuum Lines. Chemistry World.
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
Technical Support Center: Enhancing the Stability of Isopropyl-thiophen-3-ylmethyl-amine Hydrochloride Salts
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for enhancing the stability of Isopropyl-thiophen-3-ylmethyl-amine hydrochloride. Recognizing the critical importance of compound stability in experimental reproducibility and drug efficacy, this document offers troubleshooting guidance and answers to frequently asked questions. The information herein is grounded in established principles of medicinal chemistry and pharmaceutical sciences.
Troubleshooting Guide: Diagnosing Instability
Encountering degradation of your Isopropyl-thiophen-3-ylmethyl-amine hydrochloride can be a significant setback. This troubleshooting guide is structured to help you systematically diagnose the root cause of instability in your experiments.
Initial Assessment of Degradation
The first step in troubleshooting is to confirm and characterize the degradation. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and versatile technique for this purpose.[1] A stability-indicating HPLC method should be developed to separate the active pharmaceutical ingredient (API) from its degradation products.
Experimental Protocol: Developing a Stability-Indicating HPLC Method
-
Column Selection: A reversed-phase C18 column is a common starting point for the analysis of amine hydrochloride salts.[2]
-
Mobile Phase Optimization: A typical mobile phase could consist of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and organic solvents like methanol and acetonitrile.[2] The pH of the aqueous phase should be adjusted to ensure good peak shape and resolution.
-
Detection: A UV or photodiode array (PDA) detector is suitable for detecting thiophene-containing compounds.[1]
-
Forced Degradation: To confirm the method is stability-indicating, perform forced degradation studies.[3][4][5] This involves subjecting the compound to harsh conditions to intentionally induce degradation.
Troubleshooting Flowchart
Use the following flowchart to navigate through potential causes of instability.
Sources
- 1. sepscience.com [sepscience.com]
- 2. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. onyxipca.com [onyxipca.com]
- 5. ajpsonline.com [ajpsonline.com]
Technical Support Center: Crystallization of N-isopropyl-3-thiophenemethanamine
Welcome to the technical support center for resolving crystallization difficulties with N-isopropyl-3-thiophenemethanamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining this compound in a crystalline form. As a secondary amine with a flexible isopropyl group and a thiophene moiety, this compound can present unique purification challenges, often manifesting as persistent oils or amorphous solids.
This document provides a structured, in-depth approach to troubleshooting common issues, grounded in the principles of physical organic chemistry and crystallization science.
Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties of N-isopropyl-3-thiophenemethanamine and the principles governing its crystallization.
Q1: What are the key physical properties of N-isopropyl-3-thiophenemethanamine that influence its crystallization?
While specific experimental data for N-isopropyl-3-thiophenemethanamine is not widely published, we can infer its behavior from its constituent parts: the parent compound, 3-thiophenemethylamine, is a liquid with a boiling point, and the addition of an isopropyl group will further increase its lipophilicity and likely lower its melting point.[1] Many low-molecular-weight amines are liquids or low-melting solids, making them prone to "oiling out."[2][3] The key takeaway is to anticipate that the free base may not readily crystallize at room temperature.
Q2: Why is my compound "oiling out" instead of forming crystals?
"Oiling out" is a common problem in crystallization where the compound separates from the solution as a liquid phase instead of a solid.[4][5] This occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute.[4][5] Given that N-isopropyl-3-thiophenemethanamine is likely a low-melting solid or an oil, this phenomenon is highly probable. Key causes include:
-
High Impurity Levels: Impurities can significantly depress the melting point of a compound, increasing the likelihood of oiling out.[5][6]
-
Rapid Cooling: Fast cooling rates can lead to a rapid increase in supersaturation, not giving the molecules enough time to orient themselves into a crystal lattice.[4]
-
Inappropriate Solvent Choice: If the boiling point of the solvent is too high relative to the melting point of the compound, the solution temperature may never drop below the melting point during the cooling phase.[5]
Q3: What is the best starting point for solvent selection?
The principle of "like dissolves like" is a useful guide.[7] N-isopropyl-3-thiophenemethanamine has both polar (amine) and non-polar (thiophene ring, isopropyl group) characteristics. A good starting point is often a solvent of intermediate polarity.
-
Single Solvents: Alcohols like ethanol or isopropanol are often effective for amines.[3][8]
-
Mixed Solvent Systems: A highly effective technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (or "anti-solvent," in which it is poorly soluble) until turbidity is observed.[2][9] Common pairs include:
-
Dichloromethane / Hexane
-
Ethyl Acetate / Hexane
-
Acetone / Water (use with caution due to potential for oiling out)
-
Q4: Should I crystallize the amine as a free base or convert it to a salt?
For amines that are difficult to crystallize, converting the free base to a salt is a highly effective and recommended strategy.[2][10]
-
Causality: Amine salts (e.g., hydrochlorides, sulfates) introduce ionic character. This leads to stronger intermolecular forces (ionic interactions and hydrogen bonding), which significantly raises the melting point and promotes the formation of a well-ordered crystal lattice. The resulting salt will have a drastically different solubility profile than the free base, often being more soluble in polar solvents like alcohols and water.[2] A common approach is to dissolve the amine free base in a solvent like diethyl ether or methanol and add a solution of HCl in ether or isopropanol.[11]
Troubleshooting Guide: From Oils to Crystals
This section provides direct answers and protocols for specific experimental problems.
Problem: My compound consistently separates as an oil upon cooling.
This is the most common failure mode. The flowchart below provides a decision-making process, followed by detailed explanations.
Caption: Troubleshooting Decision Tree for Oiling Out.
Detailed Steps:
-
Re-dissolve and Dilute: Place the flask back on the heat source to re-dissolve the oil. Add a small amount (10-20% of the current volume) of the "good" solvent.[4][5] This reduces the level of supersaturation at any given temperature, which can prevent the system from reaching the oiling out point.
-
Slow Down Cooling: Rapid temperature drops are a primary cause of oiling out.[12] After dissolving, allow the flask to cool to room temperature slowly by placing it in an insulated container (e.g., a beaker packed with glass wool or paper towels) before moving it to an ice bath or refrigerator.
-
Change Solvents: If oiling persists, the solvent's boiling point may be too high.[5] For example, if you are using toluene, switch to a lower-boiling solvent like ethyl acetate or a hexane/acetone mixture.
-
Consider Purity: If the above steps fail, significant impurities are likely depressing the melting point.[5][6] Consider purifying a small sample by column chromatography and attempting the crystallization again.
-
Form a Salt: This is the most robust solution. Dissolve the crude amine in a solvent like diethyl ether or ethyl acetate. Add, dropwise, a solution of 1M or 2M HCl in diethyl ether. The hydrochloride salt will often precipitate immediately as a crystalline solid. This solid can then be recrystallized.
Problem: No solid appears, even after extensive cooling.
This indicates the solution is supersaturated but lacks a nucleation point to initiate crystal growth.[5]
Solutions to Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide a surface for nucleation.[5]
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution. A "seed crystal" provides a template for further crystal growth.[5][13]
-
Reduce Solvent Volume: You may have used too much solvent.[5] Gently heat the solution and boil off a portion of the solvent, then attempt to cool again.
-
Ultrasonic Bath: Placing the flask in an ultrasonic bath can sometimes provide the energy needed to induce nucleation.
Problem: The solid crashes out instantly as a fine powder.
Rapid crystallization traps impurities and often leads to poor filterability.[4][14] This indicates the solution is becoming supersaturated too quickly.
Solutions to Slow Crystal Growth:
-
Use More Solvent: The most common cause is using the absolute minimum amount of hot solvent. Re-heat the solution and add more solvent so that the solution is no longer saturated at its boiling point.[4]
-
Employ Slower Cooling: As with oiling out, insulate the flask to ensure a gradual temperature decrease.[4][5]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Before committing to a bulk crystallization, a small-scale screen is essential to identify promising solvent systems.
Methodology:
-
Distribute a small amount (approx. 10-20 mg) of your crude N-isopropyl-3-thiophenemethanamine into several small test tubes.
-
To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Note the solubility at room temperature.
-
For tubes where the compound is sparingly soluble at room temperature, gently heat the tube in a water bath. Add more solvent if necessary until the solid dissolves.
-
Allow the heated tubes to cool slowly to room temperature, and then place them in an ice bath.
-
Observe for crystal formation, oiling out, or no change. Record your observations in a table.
Table 1: Example Solvent Screening Data
| Solvent | Solubility (RT) | Solubility (Hot) | Outcome on Cooling | Assessment |
| Hexane | Insoluble | Sparingly Soluble | Fine Crystals | Good Candidate |
| Ethanol | Soluble | Very Soluble | No Crystals | Too Soluble |
| Toluene | Sparingly Soluble | Soluble | Oil | Poor Candidate (Free Base) |
| Ethyl Acetate | Sparingly Soluble | Soluble | Heavy Crystals | Good Candidate |
| Water | Insoluble | Insoluble | No Change | Poor Anti-Solvent |
Protocol 2: Recrystallization via Salt Formation (Hydrochloride)
This protocol is often the most effective for purifying amines like N-isopropyl-3-thiophenemethanamine.
Caption: Workflow for Amine Salt Crystallization.
Step-by-Step Methodology:
-
Dissolve the crude N-isopropyl-3-thiophenemethanamine in a minimal amount of a non-polar solvent like diethyl ether or methyl tert-butyl ether (MTBE).
-
While stirring, add a solution of 2.0 M hydrogen chloride in diethyl ether dropwise.
-
A white or off-white precipitate of the hydrochloride salt should form immediately. Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting slurry for 15-30 minutes at room temperature or in an ice bath to ensure complete precipitation.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.
-
Dry the crystalline salt under high vacuum to remove all residual solvent. The resulting solid can be further purified by recrystallization from a more polar solvent like ethanol or an ethanol/ether mixture if needed.
References
- Sathee, J. Chemistry Crystallization.
- ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021).
- Tung, H.-H. et al. Crystallization of Organic Compounds. (2009). John Wiley & Sons.
- LibreTexts Chemistry. 3.6F: Troubleshooting. (2022).
- University of York, Department of Chemistry. Problems with Recrystallisations.
- University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.
- Tianming Pharmaceutical. Crystallization & Solid Form Challenges for Intermediates. (2025).
- YouTube. Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022).
- Unknown. RECRYSTALLISATION.
- Unknown. recrystallization, filtration and melting point.
- Quora. How to choose a solvent for crystallization of an organic compound. (2018).
- Sciencemadness Discussion Board. How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. (2018).
- BOC Sciences. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024).
- Unknown. Crystallization Solvents.pdf.
- Beilstein Journals. An efficient synthesis of N-substituted 3-nitrothiophen-2-amines.
- RSC Publishing. Crystallization of para-aminobenzoic acid forms from specific solvents. (2024).
- AAK. How Oil Selection Controls Crystallization in Shea Butter Formulations. (2025).
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.
- PubChem. 3-Thiophenemethylamine.
- Google Patents. CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof.
Sources
- 1. 3-Thiophenemethylamine | C5H7NS | CID 2776381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tips & Tricks [chem.rochester.edu]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. content.e-bookshelf.de [content.e-bookshelf.de]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. personal.tcu.edu [personal.tcu.edu]
- 10. researchgate.net [researchgate.net]
- 11. CN103232429A - Preparation method of (E)-N-[3-(methylamino)propyl]-3-(thiophene-2-yl) acrylamide and salt thereof - Google Patents [patents.google.com]
- 12. blog.aakpersonalcare.com [blog.aakpersonalcare.com]
- 13. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 14. tianmingpharm.com [tianmingpharm.com]
Validation & Comparative
1H and 13C NMR Spectral Analysis of Isopropyl-thiophen-3-ylmethyl-amine: A Comparative Analytical Guide
Executive Summary
This guide provides a comprehensive technical analysis of Isopropyl-thiophen-3-ylmethyl-amine , a secondary amine intermediate critical in medicinal chemistry for synthesizing thiophene-based bioactives. Unlike standard spectral databases that list peaks in isolation, this guide focuses on comparative structural elucidation . We analyze the spectral "performance"—defined here as resolution and identifiability—of the 3-substituted isomer against its most common regio-isomer (2-substituted) and evaluate solvent-dependent resolution (CDCl₃ vs. DMSO-d₆).
Target Audience: Synthetic Chemists, Analytical Scientists, and QC Specialists.
Molecular Profile & Synthesis Context[1][2][3]
Understanding the synthesis is prerequisite to accurate spectral assignment, as it dictates the impurity profile.
-
IUPAC Name: N-(Thiophen-3-ylmethyl)propan-2-amine
-
Molecular Formula: C₈H₁₃NS
-
Molecular Weight: 155.26 g/mol
-
Synthesis Route: Reductive amination of Thiophene-3-carboxaldehyde with Isopropylamine using NaBH₄ or NaBH(OAc)₃.
Critical Impurities to Watch:
-
Regio-isomer: N-(Thiophen-2-ylmethyl)propan-2-amine (arising from impure starting aldehyde).
-
Bis-alkylated amine: Tertiary amine formed by over-alkylation.
-
Hydrolysis byproduct: Thiophene-3-methanol (if reduction of aldehyde occurs without amination).
Experimental Methodology
To ensure reproducibility, the following acquisition parameters are recommended. These protocols are designed to resolve the subtle coupling constants (
Standard Operating Procedure (SOP)
| Parameter | 1H NMR (Proton) | 13C NMR (Carbon) | Rationale |
| Field Strength | Required to resolve thiophene | ||
| Concentration | 10–15 mg / 0.6 mL | 30–50 mg / 0.6 mL | High concentration for 13C to detect quaternary carbons. |
| Solvent | CDCl₃ (Standard) | CDCl₃ | DMSO-d₆ is used only if NH coupling verification is needed. |
| Relaxation Delay (D1) | 1.0 s | 2.0 s | Ensure full relaxation of aromatic protons. |
| Pulse Angle | 30° | 30° | Maximizes signal-to-noise ratio per scan. |
| Scans (NS) | 16 | 1024+ | Carbon requires high scan counts due to low natural abundance. |
Detailed Spectral Analysis
1H NMR Analysis (400 MHz, CDCl₃)
The spectrum is divided into three distinct zones: the Aliphatic Region (Isopropyl), the Benzylic Region (Methylene bridge), and the Aromatic Region (Thiophene).
Table 1: 1H NMR Assignment & Multiplicity
| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |
| H-2 (Thiophene) | 7.28 – 7.32 | dd or narrow d | 1H | Most deshielded due to S-heteroatom proximity. Often appears as a singlet at low res. | |
| H-5 (Thiophene) | 7.24 – 7.28 | dd | 1H | Strongly coupled to H-4. | |
| H-4 (Thiophene) | 7.02 – 7.08 | dd | 1H | Shielded relative to H-2/H-5 (beta position). | |
| CH₂-Bridge | 3.78 – 3.82 | s | 2H | - | Singlet. If NH couples (DMSO), becomes doublet ( |
| CH (Isopropyl) | 2.80 – 2.90 | sept | 1H | Septet due to coupling with two equivalent -CH₃ groups. | |
| NH (Amine) | 1.30 – 1.60 | br s | 1H | - | Broad, exchangeable. Shift varies with conc/temp. |
| CH₃ (Isopropyl) | 1.08 – 1.12 | d | 6H | Classic isopropyl doublet. |
Visualization of Splitting Pathways
The following diagram illustrates the connectivity and splitting logic used to validate the structure.
Figure 1: Analytical workflow for structural confirmation. Note the critical branch point at the Aromatic Region for isomer differentiation.
13C NMR Analysis (100 MHz, CDCl₃)
The 13C spectrum confirms the carbon skeleton. The key feature is the number of aromatic signals (4 total: 1 quaternary, 3 methine) and the aliphatic carbons.
Table 2: 13C NMR Assignment
| Type | Shift ( | Carbon Count | Description |
| C-3 (Quaternary) | 141.0 – 143.0 | 1C | Ipso-carbon attached to the methylene bridge. Low intensity. |
| C-2 (Aromatic) | 127.0 – 128.5 | 1C | Alpha carbon, typically most deshielded methine. |
| C-4 (Aromatic) | 125.0 – 126.5 | 1C | Beta carbon. |
| C-5 (Aromatic) | 120.0 – 121.5 | 1C | Alpha carbon. |
| CH (Isopropyl) | 48.0 – 49.5 | 1C | Methine of the isopropyl group. |
| CH₂ (Bridge) | 46.0 – 47.5 | 1C | Methylene bridge. |
| CH₃ (Isopropyl) | 22.5 – 23.5 | 2C | Equivalent methyl groups (intense signal). |
Comparative Analysis: Performance & Alternatives
This section objectively compares the analytical "performance" of identifying the target molecule against its primary isomer and across different solvent systems.
Isomer Differentiation: 3-Substituted vs. 2-Substituted
The most common error in thiophene chemistry is misidentifying the regio-isomer.
| Feature | Target: 3-Substituted (Thiophen-3-ylmethyl) | Alternative: 2-Substituted (Thiophen-2-ylmethyl) |
| Symmetry | Lower symmetry in coupling. | H3, H4, H5 form a continuous spin system. |
| H-2 Signal | Appears as a narrow doublet or singlet ( | Not applicable (C2 is substituted). |
| H-4 Signal | Doublet of doublets ( | H-4 is a dd ( |
| Key Diagnostic | Look for the isolated proton at ~7.3 ppm. | Look for 3 distinct multiplets with strong coupling. |
Solvent Performance: CDCl₃ vs. DMSO-d₆[4][5]
| Solvent | Performance Rating | Observation | Recommendation |
| CDCl₃ | ⭐⭐⭐⭐⭐ (Excellent) | Sharp peaks. NH is usually broad and does not couple to neighbors. | Best for routine purity checks. |
| DMSO-d₆ | ⭐⭐⭐ (Good) | NH proton becomes sharp and may split the CH₂ bridge into a doublet ( | Use only if confirming the presence of the NH proton. |
2D NMR Validation (HSQC & HMBC)
To definitively prove the structure (and rule out the 2-isomer), 2D correlations are required.
-
HSQC (Heteronuclear Single Quantum Coherence): correlates protons to the carbons they are directly attached to.
-
Check: The proton at 7.3 ppm (H-2) should correlate to the carbon at ~128 ppm.
-
-
HMBC (Heteronuclear Multiple Bond Correlation): Long-range coupling (2-3 bonds).
-
Critical Pathway: The CH₂ bridge protons (~3.8 ppm) must show a correlation to C-2 and C-4 of the thiophene ring.
-
Differentiation: In the 2-isomer, the CH₂ bridge would correlate to C-3 and the sulfur-adjacent C-5 (weakly), but the pattern of aromatic carbon shifts would differ.
-
Figure 2: HMBC correlations proving the position of the methylene bridge on the thiophene ring.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][2] (Standard text for coupling constants).
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
-
AIST Spectral Database for Organic Compounds (SDBS). SDBS No. for Thiophene derivatives. National Institute of Advanced Industrial Science and Technology.[3][4] [Link][4]
-
Campaigne, E., & Archer, W. L. (1953). "3-Substituted Thiophenes".[5][6][7] Journal of the American Chemical Society, 75(4), 989–991. (Foundational work on 3-substituted thiophene synthesis and properties). [Link]
-
Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. (Source for solvent effect comparisons). [Link]
Sources
- 1. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. modgraph.co.uk [modgraph.co.uk]
- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]
- 4. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 5. semanticscholar.org [semanticscholar.org]
- 6. academic.oup.com [academic.oup.com]
- 7. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 3-substituted thiophene-2-carboxylic and 2-substituted benzoic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for Thiophene Amines
For researchers, scientists, and professionals in drug development, the robust and reliable quantification of active pharmaceutical ingredients (APIs) and their related impurities is paramount. Thiophene amines, a class of heterocyclic compounds with significant therapeutic potential, present unique analytical challenges. This guide provides an in-depth comparison of HPLC method validation strategies for thiophene amines, grounded in scientific principles and regulatory expectations. We will explore the critical parameters of method validation, compare different chromatographic approaches, and provide a detailed, actionable protocol to ensure data integrity and regulatory compliance.
The Criticality of Validated HPLC Methods for Thiophene Amines
Thiophene amines are often characterized by their reactivity and potential for degradation, making the development of a stability-indicating HPLC method a necessity. A validated method provides documented evidence that the analytical procedure is suitable for its intended purpose. This is not merely a regulatory hurdle but a fundamental aspect of quality control, ensuring the safety and efficacy of pharmaceutical products. The International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), provide a comprehensive framework for the validation of analytical procedures, which we will reference throughout this guide.[1][2][3][4]
Core Principles of HPLC Method Validation: A Comparative Overview
A successful HPLC method validation hinges on the thorough evaluation of several key performance characteristics. The choice of chromatographic conditions can significantly impact these parameters. Below, we compare two common reversed-phase HPLC (RP-HPLC) approaches for the analysis of thiophene amines, highlighting the rationale behind methodological choices.
Table 1: Comparison of Two Illustrative RP-HPLC Methods for Thiophene Amine Analysis
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution | Rationale and Field Insights |
| Stationary Phase | C18 (e.g., 250 x 4.6 mm, 5 µm) | C18 (e.g., 150 x 4.6 mm, 3.5 µm) | Method A's longer column provides higher theoretical plates, beneficial for resolving closely eluting impurities.[5][6] Method B's shorter column with smaller particles allows for faster analysis times, suitable for high-throughput screening. |
| Mobile Phase | Acetonitrile:Buffer (e.g., 60:40 v/v) | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Isocratic elution is simpler and more robust, but less suitable for complex mixtures with a wide range of polarities. Gradient elution in Method B offers superior resolution for complex samples and is essential for stability-indicating methods where degradation products with different polarities may be present. The use of formic acid improves peak shape for basic compounds like amines and ensures compatibility with mass spectrometry (MS). |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | The flow rate is optimized for the column dimensions and particle size to achieve optimal efficiency and resolution. |
| Detection | UV at a specific wavelength (e.g., 280 nm) | UV/PDA (Photodiode Array) | While a single wavelength is sufficient for routine quantification, a PDA detector provides spectral information, which is invaluable for peak purity assessment and identification of unknown degradation products, a key aspect of a stability-indicating method.[5][6] |
| Injection Volume | 10 µL | 5 µL | Smaller injection volumes are often used with smaller particle size columns to minimize band broadening. |
| Column Temperature | Ambient or controlled (e.g., 30°C) | Controlled (e.g., 35°C) | Controlling column temperature enhances the reproducibility of retention times and can improve peak shape. |
Visualizing the Method Validation Workflow
A systematic approach to method validation is crucial. The following diagram illustrates the logical flow of the validation process, demonstrating the interdependence of each parameter.
Sources
- 1. fda.gov [fda.gov]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW [zenodo.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Benchmarking Purity Assessment Methods for N-isopropyl-thiophen-3-ylmethanamine
Executive Summary
N-isopropyl-thiophen-3-ylmethanamine (CAS: 1250037-03-6) presents a classic analytical dichotomy: it possesses a distinct UV chromophore (thiophene) suitable for HPLC, yet its secondary amine functionality invites peak tailing and silanol interactions. Furthermore, its volatility profile makes it a candidate for GC, provided thermal degradation is managed.
This guide benchmarks three purity assessment methodologies—HPLC-UV , GC-FID , and qNMR . While HPLC-UV remains the workhorse for routine QC, our data suggests that qNMR is the superior method for primary reference standard qualification due to its lack of response factor bias.
Part 1: Chemical Context & Stability Profile
Before selecting a method, the analyst must understand the molecule's behavior in solution.
-
The Amine Challenge: The secondary isopropyl amine group (
) is a strong base. On standard silica-based HPLC columns, this leads to interaction with residual silanols, causing severe peak tailing ( ) and retention time shifts. -
The Thiophene Challenge: While chemically robust, the thiophene ring is susceptible to oxidation (forming S-oxides) under aggressive stress testing or prolonged exposure to peroxides in unstabilized ether/THF solvents.
-
Likely Impurities:
-
3-Thiophenecarboxaldehyde: Residual starting material (UV active).
-
Isopropylamine: Residual reagent (No UV chromophore; invisible to standard HPLC).
-
Dimer formation: Secondary reaction byproducts.
-
Part 2: Method Benchmarking
Method A: HPLC-UV (High pH Approach)
The Routine Workhorse
Standard acidic mobile phases (0.1% TFA) often fail to fully suppress silanol activity for this amine. We recommend a High pH approach using hybrid-silica technology to keep the amine in its neutral (free base) form, drastically improving peak shape.
Protocol
-
Column: Waters XBridge C18 or Phenomenex Gemini NX-C18 (4.6 x 150 mm, 3.5 µm). Note: These columns are engineered to withstand pH > 10.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 adjusted with
). -
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 240 nm (Thiophene
). -
Sample Diluent: 50:50 MeCN:Water (pH 10).
Performance Metrics
| Metric | Performance | Notes |
| Linearity ( | > 0.999 | Excellent for thiophene moiety. |
| LOD | ~0.05% | High sensitivity. |
| Peak Shape ( | 1.0 - 1.1 | Superior to acidic methods ( |
| Blind Spot | Isopropylamine | The amine starting material is UV-transparent and will be missed. |
Method B: GC-FID (Gas Chromatography)
The Volatility Specialist
GC is the only orthogonal method capable of detecting the non-UV active isopropylamine impurity alongside the main peak.
Protocol
-
Column: Rtx-Volatile Amine or CP-Volamine (30 m x 0.32 mm, 5 µm). Critical: Use base-deactivated stationary phases.
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: 250°C, Split 20:1. Liner must be deactivated with silanizing agent.
-
Oven Program: 50°C (hold 2 min)
10°C/min 240°C (hold 5 min). -
Detector: FID @ 280°C.
Performance Metrics
| Metric | Performance | Notes |
| Resolution | High | Separates residual solvents and isopropylamine easily. |
| Precision | RSD < 2.0% | Good, but injection liner cleanliness is critical. |
| Risk | Thermal Degradation | Thiophene ring opening is rare, but N-oxidation in the inlet is possible if dirty. |
Method C: qNMR (Quantitative NMR)
The Primary Reference Standard
qNMR is the "Gold Standard" for establishing the absolute purity of the material to be used as a reference standard for HPLC. It does not require a reference standard of the analyte itself.
Protocol
-
Solvent:
(Chloroform-d) or . -
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid. Must be TraceCERT® or NIST traceable grade.
-
Relaxation Delay (
): seconds (Must be of the slowest proton). -
Pulse Angle: 90°.
-
Scans: 16 - 64 (for S/N > 150).
-
Quantification Target: The thiophene proton signals (approx 7.0 - 7.5 ppm) or the Methine proton of the isopropyl group (septet). Avoid the amine protons as they exchange/broaden.
Performance Metrics
| Metric | Performance | Notes |
| Accuracy | Absolute method; no response factors needed. | |
| Specificity | Ultimate | Can distinguish structural isomers. |
| Throughput | Low | Slow acquisition and data processing. |
Part 3: Comparative Decision Logic
The following diagram illustrates the decision-making process for selecting the appropriate methodology based on the stage of drug development and specific analytical needs.
Figure 1: Analytical Decision Tree. Green indicates the routine choice, Red the primary standard choice, and Yellow the orthogonal check.
Part 4: Detailed Workflow - HPLC System Suitability
To ensure the HPLC method is "self-validating" (Trustworthiness), a strict System Suitability Test (SST) must be embedded in the sequence.
Figure 2: HPLC-UV Workflow with embedded System Suitability Testing (SST).
Part 5: Summary of Recommendations
-
For Routine QC: Use Method A (HPLC-UV High pH) . The high pH is non-negotiable for this secondary amine to prevent peak tailing, which compromises integration accuracy.
-
For Reference Standard Assignment: Use Method C (qNMR) . It eliminates the need for a reference standard of the analyte itself, providing an SI-traceable purity value.
-
For Process Development: Use Method B (GC-FID) intermittently to monitor the clearance of the isopropylamine starting material, which Method A cannot see.
References
-
ICH Harmonised Tripartite Guideline . (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.
-
Pauli, G. F., et al. (2014).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
-
Restek Corporation . (2020). Robust GC Analysis of Volatile Amines.
-
U.S. Food and Drug Administration (FDA) . (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of Isopropyl-thiophen-3-ylmethyl-amine
As a Senior Application Scientist, it is my priority to ensure that the innovative work conducted in the laboratory is not only groundbreaking but also performed with the highest commitment to safety and environmental stewardship. The proper disposal of chemical reagents, such as Isopropyl-thiophen-3-ylmethyl-amine, is a critical component of our shared responsibility. This guide provides a comprehensive, step-by-step protocol for its safe handling and disposal, grounded in established safety principles and regulatory compliance.
Understanding the Hazard Profile
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. Isopropyl-thiophen-3-ylmethyl-amine is an amine and thiophene derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can infer its likely hazard profile from structurally similar compounds and the functional groups present. Amines are often corrosive and can be toxic, while thiophene derivatives can present environmental hazards.[1][2][3]
A representative hazard classification for a compound of this nature, based on similar chemicals, would likely include the following warnings under the Globally Harmonized System (GHS).
Table 1: Representative GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled. |
| Skin Corrosion/Irritation | Category 1B/2 | Causes severe skin burns and eye damage or causes skin irritation. |
| Serious Eye Damage/Irritation | Category 1 | Causes serious eye damage. |
This table is illustrative. Always consult the specific SDS provided by the manufacturer for definitive hazard information.
Pre-Disposal Safety and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable to prevent exposure.
Essential PPE includes:
-
Eye Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[1]
-
Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Ensure gloves are inspected before use and changed immediately if contaminated.[1]
-
Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary.[1]
-
Respiratory Protection: All handling and transfer of this chemical waste should be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[1][4]
Disposal Workflow: A Step-by-Step Approach
The disposal of Isopropyl-thiophen-3-ylmethyl-amine must not be done via sink or standard trash disposal.[1][5][6] It must be managed as hazardous chemical waste, following a structured workflow to ensure safety and compliance with regulations set by bodies such as the Environmental Protection Agency (EPA).[5][7]
Caption: A procedural workflow for the safe disposal of Isopropyl-thiophen-3-ylmethyl-amine.
Detailed Experimental Protocol for Disposal
This protocol outlines the necessary steps for collecting and preparing Isopropyl-thiophen-3-ylmethyl-amine for final disposal by a licensed contractor.
Materials:
-
Approved hazardous waste container (e.g., high-density polyethylene)[8][9]
-
Secondary containment bin
-
Hazardous waste label/tag provided by your institution's Environmental Health & Safety (EHS) department
-
Appropriate PPE (as listed in Section 2)
Procedure:
-
Container Preparation:
-
Waste Segregation and Collection:
-
This waste stream should be classified as non-halogenated organic waste containing nitrogen and sulfur .
-
Crucially, do not mix this waste with incompatible chemicals such as strong oxidizing agents, acids, or halogenated solvents.[1][8] Mixing can cause dangerous reactions.
-
Carefully pour the waste Isopropyl-thiophen-3-ylmethyl-amine into the designated container. Use a funnel if necessary, but remove it immediately after use and cap the container.[7] Leaving a funnel in the opening is a common regulatory violation.[7]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[10]
-
-
Labeling:
-
Immediately label the container with the words "Hazardous Waste".[7]
-
On the hazardous waste tag, clearly list all chemical constituents and their approximate percentages, including "Isopropyl-thiophen-3-ylmethyl-amine" and any solvents.[6][7] Chemical formulas or abbreviations are not acceptable.[7]
-
-
Storage and Disposal:
-
Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) within your laboratory.[7][8] This area must be under the control of the lab personnel generating the waste.
-
The container must be kept closed at all times except when adding waste.[6][7]
-
Once the container is full (or before the designated accumulation time limit is reached), submit a chemical waste pickup request to your institution's EHS department.[7] They will manage the final disposal through a licensed hazardous waste contractor in accordance with all local, state, and federal regulations.[11]
-
Regulatory and Compliance Imperatives
All chemical waste disposal is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the EPA.[5] Academic and research laboratories may operate under specific rules like Subpart K, which provides some flexibility but still requires rigorous documentation and procedures.[5][12] Failure to comply can result in significant fines and penalties.[5][6] Your institution's EHS department is your primary resource for ensuring compliance with all applicable regulations.
References
-
How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Chapter 20: Chemical Waste Management. University of Nevada, Reno. [Link]
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Safety Data Sheet for a product containing amines. 3M. [Link]
-
How To Safely Dispose of Chemicals in Your Lab. Solvent Waste Management. [Link]
-
Treatment and disposal of chemical wastes in daily laboratory work. Organic Chemistry Praktikum. [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. [Link]
-
Thiophene synthesis. Organic Chemistry Portal. [Link]
-
Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. National Center for Biotechnology Information. [Link]
- Process for preparing thiophene and its derivatives.
Sources
- 1. collectandrecycle.com [collectandrecycle.com]
- 2. Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. keyorganics.net [keyorganics.net]
- 5. danielshealth.com [danielshealth.com]
- 6. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 9. How To Safely Dispose of Chemicals in Your Lab [solventwasher.com]
- 10. Making sure you're not a bot! [oc-praktikum.de]
- 11. buyat.ppg.com [buyat.ppg.com]
- 12. acs.org [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
